Tisolagiline
Description
Properties
CAS No. |
1894207-44-3 |
|---|---|
Molecular Formula |
C17H17F3N2O |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1 |
InChI Key |
XCUXYNYVUMLDKH-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDS-2010; KDS 2010; KDS2010 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Tisolagiline (KDS2010)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tisolagiline, also known as KDS2010, is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B) currently under investigation for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as obesity.[1][2][3] Its unique mechanism of action, which involves the modulation of astrocytic GABA levels, sets it apart from previous generations of MAO-B inhibitors.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, intended for professionals in the field of drug development and neuroscience research.
Introduction
Monoamine oxidase B (MAO-B) is a well-established therapeutic target, primarily for Parkinson's disease, due to its role in the degradation of dopamine in the brain.[3] However, the clinical efficacy of irreversible MAO-B inhibitors has been met with challenges.[3] this compound emerges as a next-generation, reversible inhibitor, offering the potential for improved long-term efficacy and a better safety profile.[3][4] Developed by NeuroBiogen and Scilex Bio, this compound is currently in Phase 2 clinical trials.[1][2]
Discovery and Lead Optimization
The discovery of this compound stemmed from the design and synthesis of a series of α-aminoamide derivatives.[3] The lead optimization process focused on identifying a compound with high potency, selectivity for MAO-B over MAO-A, and favorable pharmacokinetic properties. The introduction of a biphenyl moiety with an electron-withdrawing group at the para-position was found to be crucial for potent MAO-B inhibition.[3] This structure-activity relationship (SAR) exploration ultimately led to the identification of this compound as the most promising candidate.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general synthesis of related α-aminoamide MAO-B inhibitors, such as safinamide, provides a likely analogous pathway. The synthesis of (2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide would likely involve the key steps of reductive amination and amide formation.
A plausible synthetic route would start with the appropriate biphenyl aldehyde, which is then reacted with L-alaninamide via reductive amination to form the secondary amine. This is a common method for synthesizing such compounds.
Mechanism of Action
This compound is a highly selective and reversible inhibitor of MAO-B.[1][3] A key aspect of its mechanism of action is the modulation of γ-aminobutyric acid (GABA) synthesis in reactive astrocytes.[2][4] In neurodegenerative conditions, reactive astrocytes upregulate MAO-B, which catalyzes the conversion of putrescine to GABA.[2] This excess GABA is then released, leading to tonic inhibition of surrounding neurons and contributing to the cognitive and motor deficits observed in these diseases.[2] By inhibiting MAO-B, this compound reduces this aberrant GABA production, thereby restoring normal neuronal function.[2][4]
Quantitative Data
This compound has demonstrated high potency and selectivity for MAO-B. The available preclinical data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 for MAO-B | 8 nM | [5][6] |
| Selectivity over MAO-A | ~12,500-fold | [2][3] |
Table 2: Preclinical Toxicokinetic Parameters of this compound in Rats (4-week repeated oral administration)
| Dose (mg/kg/day) | Sex | NOAEL (mg/kg/day) | Key Observations | Reference |
| 30, 50, 75, 100 | Male | 50 | Decreased body weight and food consumption at 75 and 100 mg/kg. Testicular and epididymal adverse effects at 75 and 100 mg/kg. | [4] |
| 30, 50, 75, 100 | Female | 30 | Decreased body weight at 75 and 100 mg/kg. | [4] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Amplex Red Method)
The inhibitory activity of this compound against MAO-B can be determined using a fluorometric assay with Amplex® Red as the substrate.
Principle: The MAO-B enzyme catalyzes the oxidation of a substrate (e.g., benzylamine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin, which can be measured.
Protocol Outline:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Add recombinant human MAO-B enzyme to the wells of a microplate.
-
Add various concentrations of this compound to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing the MAO-B substrate (e.g., benzylamine), HRP, and Amplex® Red reagent.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission) over time.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective and therapeutic effects of this compound in a well-established animal model of Parkinson's disease.
Protocol Outline:
-
Animal Model: Use a mouse strain susceptible to MPTP, such as C57BL/6.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for a set number of days (e.g., 5-7 days) to induce dopaminergic neurodegeneration.
-
This compound Treatment: Administer this compound orally (e.g., 10 mg/kg/day) either as a pre-treatment (starting before MPTP administration), co-treatment, or post-treatment to evaluate its protective or restorative effects.[5]
-
Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test, pole test, or open field test, at baseline and various time points after MPTP and this compound administration.
-
Histological and Neurochemical Analysis: After the treatment period, euthanize the animals and collect brain tissue. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum. High-performance liquid chromatography (HPLC) can be used to measure dopamine levels and its metabolites in the striatum.
Conclusion
This compound represents a promising new therapeutic candidate with a novel mechanism of action for the treatment of neurodegenerative diseases and potentially other conditions like obesity. Its high potency, selectivity, and reversibility, combined with a favorable preclinical profile, warrant its continued investigation in clinical trials. The detailed understanding of its discovery, synthesis, and mechanism of action provided in this guide serves as a valuable resource for researchers and drug development professionals in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Tisolagiline's Role in Reducing Astrocytic GABA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive astrogliosis, a hallmark of many neurological disorders, is often accompanied by the aberrant synthesis and release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This excessive, non-synaptic GABAergic tone suppresses neuronal activity, impairs synaptic plasticity, and contributes to the pathology of diseases such as Alzheimer's, Parkinson's, obesity, and spinal cord injury. A key enzyme in this pathological pathway is Monoamine Oxidase B (MAO-B), which is significantly upregulated in reactive astrocytes. Tisolagiline (KDS2010), a potent, selective, and reversible MAO-B inhibitor, represents a promising therapeutic strategy to normalize this pathway. This document provides a technical overview of the mechanism of action of this compound, focusing on its role in reducing astrocytic GABA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Aberrant Astrocytic GABA Synthesis Pathway
In healthy states, astrocytes play a crucial role in neurotransmitter uptake and homeostasis. However, under pathological conditions, astrocytes become reactive and upregulate the enzymatic machinery for GABA synthesis from the polyamine, putrescine. The primary pathway involves the mitochondrial enzyme MAO-B.[1][2] Inhibition of this enzyme is central to the therapeutic mechanism of this compound.
The MAO-B-dependent pathway proceeds as follows:
-
Putrescine is first acetylated by Putrescine Acetyltransferase (PAT/SAT1) to form N1-acetylputrescine.[3][4]
-
MAO-B oxidizes N1-acetylputrescine, producing N1-acetyl-γ-aminobutyraldehyde and the reactive oxygen species (ROS) byproduct, hydrogen peroxide (H₂O₂).[2][4]
-
Aldehyde Dehydrogenase 1 family member A1 (ALDH1A1) converts the aldehyde to N-acetyl-GABA.[5]
-
Finally, Sirtuin 2 (SIRT2) deacetylates N-acetyl-GABA to produce GABA .[5]
This newly synthesized GABA is then released tonically from astrocytes, suppressing the activity of surrounding neurons.[1]
Signaling Pathway Visualization
This compound (KDS2010): Quantitative Efficacy
This compound is a highly potent and selective MAO-B inhibitor. Its reversible nature may offer advantages over irreversible inhibitors, which can trigger compensatory GABA synthesis pathways (e.g., via diamine oxidase, DAO).[6] The efficacy of this compound and the importance of astrocytic MAO-B have been demonstrated across various preclinical models.
| Parameter | Model System | Value/Effect | Reference |
| IC₅₀ | Recombinant Human MAO-B | 8 nM | [7] |
| In Vitro Activity | Human Astrocytes | 1 µM (4 days) inhibited GFAP expression | [7] |
| In Vivo Dosage | Rodent Models (various) | 10 mg/kg, p.o., daily | [7][8] |
| Tonic GABA Current | Astrocyte-specific MAOB cKO Mice (Cerebellum) | 74.6% reduction in tonic GABA current | [9] |
| Tonic GABA Current | Astrocyte-specific MAOB cKO Mice (Striatum) | 76.8% reduction in tonic GABA current | [9] |
| Pathology Reversal | Diet-Induced Obesity Mice | Administration of this compound significantly reduces fat mass without affecting appetite. | [10][11] |
| Pathology Reversal | Subcortical Stroke Rat Model | Reverses the reduction in cortical glucose metabolism and, when combined with rehabilitation, improves motor deficits. | [8] |
| Pathology Reversal | Spinal Cord Injury (SCI) Rodent Model | Promotes significant functional and tissue recovery post-injury. | [12][13] |
Key Experimental Protocols
The following are summarized methodologies for experiments crucial to demonstrating the mechanism and efficacy of this compound in reducing astrocytic GABA.
Animal Models and this compound Administration
-
Models : Common models include APP/PS1 transgenic mice for Alzheimer's Disease, diet-induced obesity (DIO) mice, rats with internal capsular infarct for stroke, and contusive spinal cord injury (SCI) models.[8][10][13][14]
-
Administration : this compound (KDS2010) is typically dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage (p.o.) at a dose of 10 mg/kg once daily.[7][8] Control animals receive the vehicle solution.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is the gold standard for measuring tonic GABA currents in neurons, which reflect the level of extrasynaptic GABA released by astrocytes.
-
Tissue Preparation : Acute brain slices (e.g., 300 µm thick) are prepared from relevant brain regions (e.g., hippocampus, lateral hypothalamus, motor cortex).
-
Recording Solution (Artificial CSF) : Slices are perfused with aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 MgSO₄, 2 CaCl₂, saturated with 95% O₂/5% CO₂.
-
Pipette Solution (Internal) : The patch pipette is filled with a solution containing (in mM): 135 CsCl, 4 NaCl, 0.5 CaCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.5 Na₂-GTP, adjusted to pH 7.2.
-
Procedure :
-
Neurons are voltage-clamped at -70 mV.
-
A stable baseline current is recorded.
-
A GABA-A receptor antagonist (e.g., 50 µM Bicuculline or Gabazine) is washed into the bath.[9]
-
The tonic GABA current is measured as the outward shift in the holding current induced by the antagonist.
-
Immunohistochemistry (IHC) for GABA and GFAP
IHC is used to visualize and quantify changes in GABA levels within astrocytes and to assess the degree of reactive astrogliosis (via GFAP staining).
-
Tissue Processing : Animals are transcardially perfused with 4% paraformaldehyde (PFA). Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat (e.g., 30 µm sections).
-
Staining Protocol :
-
Sections are washed in PBS and permeabilized with Triton X-100 (e.g., 0.3% in PBS).
-
Blocking is performed for 1 hour at room temperature in a solution containing normal serum (e.g., 5% normal goat serum) and bovine serum albumin (BSA).
-
Primary antibodies (e.g., rabbit anti-GABA, mouse anti-GFAP) are incubated overnight at 4°C.
-
After washing, sections are incubated with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse) for 2 hours at room temperature.
-
Sections are mounted with a DAPI-containing medium and imaged using a confocal microscope.
-
-
Quantification : Image analysis software (e.g., ImageJ) is used to measure the fluorescence intensity of GABA within GFAP-positive cells.
Experimental Workflow Visualization
The diagram below illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical disease model.
Conclusion
This compound (KDS2010) presents a targeted and highly potent mechanism for mitigating the pathological consequences of excessive astrocytic GABA production. By selectively and reversibly inhibiting MAO-B, it reduces the tonic inhibition that impairs neuronal function in a wide range of neurological and metabolic disorders. The robust preclinical data, spanning electrophysiological, biochemical, and behavioral outcomes, strongly support its continued development. The experimental frameworks detailed herein provide a basis for further investigation into the therapeutic potential of modulating the astrocytic MAO-B-GABA axis.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Putrescine acetyltransferase (PAT/SAT1) dependent GABA synthesis in astrocytes | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SIRT2 and ALDH1A1 as critical enzymes for astrocytic GABA production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. en-journal.org [en-journal.org]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. KoNECT International Conference [konectintconference.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Astrocytic monoamine oxidase B (MAOB)–gamma-aminobutyric acid (GABA) axis as a molecular brake on repair following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations of GABA B receptors in the APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Tisolagiline (KDS-2010): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tisolagiline (KDS-2010) is a novel, potent, and selective reversible inhibitor of monoamine oxidase B (MAO-B) currently under investigation for its neuroprotective properties in neurodegenerative diseases, notably Parkinson's Disease (PD) and Alzheimer's Disease (AD). This technical guide provides a comprehensive overview of the core preclinical data supporting the neuroprotective effects of this compound. It details the compound's mechanism of action, summarizes key quantitative findings from animal models, outlines experimental methodologies, and visualizes the underlying signaling pathways. The evidence presented herein positions this compound as a promising therapeutic candidate with the potential to modify the course of neurodegenerative disorders.
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in these conditions is the over-activation of monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of astrocytes. Increased MAO-B activity contributes to neurodegeneration through multiple mechanisms, including the generation of oxidative stress and the production of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in reactive astrocytes.
This compound (KDS-2010) has emerged as a promising therapeutic agent that directly targets this pathological process. As a highly selective and reversible MAO-B inhibitor, it offers a targeted approach to mitigate the downstream consequences of elevated MAO-B activity.[1][2][3] Preclinical studies have demonstrated its efficacy in various animal models, showcasing its potential to alleviate motor and cognitive deficits, protect neurons from degeneration, and reduce neuroinflammation.[2] This guide will delve into the technical details of these foundational studies.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of MAO-B.[1][2] Unlike irreversible inhibitors, its reversible nature may offer a better long-term safety and efficacy profile by avoiding compensatory mechanisms.[4] The inhibition of MAO-B by this compound confers neuroprotection through two principal pathways:
-
Reduction of Oxidative Stress: MAO-B is involved in the metabolism of various amines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct. In the context of neurodegeneration, where MAO-B is upregulated, this leads to increased oxidative stress and neuronal damage. By inhibiting MAO-B, this compound reduces the production of H₂O₂ and mitigates oxidative damage to neurons.[4]
-
Modulation of Astrocytic GABA Production: In reactive astrocytes, a hallmark of neurodegenerative diseases, MAO-B plays a crucial role in the synthesis of GABA. This excess astrocytic GABA leads to the tonic inhibition of surrounding neurons, impairing synaptic transmission and contributing to cognitive and motor deficits. This compound, by inhibiting MAO-B in these reactive astrocytes, curtails the overproduction of GABA, thereby restoring normal neuronal function.[4]
The following diagram illustrates the core signaling pathway of this compound's action.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in several preclinical models of neurodegeneration. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Reference |
| MAO-B IC₅₀ | 7.6 nM | Human | [1] |
| MAO-A IC₅₀ | >100,000 nM | Human | [1] |
| Selectivity Index (MAO-A/MAO-B) | ~12,500-fold | Human | [1] |
Table 2: Neuroprotective Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment Group | Result | % Change vs. Vehicle | Reference |
| Behavioral Deficits | MPTP Mouse | This compound (10 mg/kg, p.o.) | Improved motor function in pole test and rotarod test | Significant improvement | [2] |
| Dopaminergic Neuron Survival | MPTP Mouse | This compound (10 mg/kg, p.o.) | Increased TH-positive neurons in Substantia Nigra | ~40% increase | [2] |
| Striatal Dopamine Levels | MPTP Mouse | This compound (10 mg/kg, p.o.) | Increased TH optical density in Striatum | ~50% increase | [2] |
| Neuroinflammation | MPTP Mouse | This compound (10 mg/kg, p.o.) | Reduced GFAP and Iba1 intensity | Significant reduction | [2] |
| iNOS Expression | MPTP Mouse | This compound (10 mg/kg, p.o.) | Reduced iNOS protein levels | Significant reduction | [5] |
Table 3: Neuroprotective Effects of this compound in Other Parkinson's Disease Models
| Parameter | Model | Treatment Group | Result | Reference |
| Motor Dysfunction | 6-OHDA Rat | This compound (10 mg/kg, p.o.) | Alleviated apomorphine-induced rotations | [2] |
| Motor Dysfunction | A53T α-synuclein Rat | This compound (10 mg/kg, p.o.) | Improved performance in cylinder test | [2] |
Table 4: Neuroprotective Effects of this compound in the APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Model | Treatment Group | Result | Reference |
| Cognitive Function | APP/PS1 Mouse | This compound | Improved learning and memory | [1] |
| Synaptic Transmission | APP/PS1 Mouse | This compound | Enhanced synaptic transmission | |
| Astrogliosis | APP/PS1 Mouse | This compound | Reduced astrogliosis | |
| Astrocytic GABA Levels | APP/PS1 Mouse | This compound | Attenuated increased astrocytic GABA levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the neuroprotective effects of this compound.
MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administered intraperitoneally (i.p.) at a dose of 20 mg/kg, four times at 2-hour intervals.
-
This compound Administration: this compound was administered orally (p.o.) at a dose of 10 mg/kg/day for 7 days, starting either before or after MPTP administration.
-
Behavioral Assessment: Motor function was assessed using the pole test and rotarod test.
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum. Immunostaining for GFAP (astrocytes) and Iba1 (microglia) was performed to assess neuroinflammation.
-
Biochemical Analysis: Western blotting was used to measure the protein levels of TH, GFAP, and inducible nitric oxide synthase (iNOS) in brain tissue.
The workflow for the MPTP mouse model experiment is depicted below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animals: Male Sprague-Dawley rats.
-
Induction of Parkinsonism: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
This compound Administration: this compound was administered orally at 10 mg/kg/day.
-
Behavioral Assessment: Apomorphine-induced contralateral rotations were recorded to assess the severity of the lesion and the therapeutic effect of this compound.
A53T α-Synuclein Overexpression Rat Model of Parkinson's Disease
-
Animals: Male Sprague-Dawley rats.
-
Model Generation: Unilateral stereotaxic injection of an adeno-associated virus (AAV) vector encoding the human A53T mutant α-synuclein into the substantia nigra.
-
This compound Administration: this compound was administered orally at 10 mg/kg/day.
-
Behavioral Assessment: The cylinder test was used to assess forelimb asymmetry as a measure of motor dysfunction.
APP/PS1 Mouse Model of Alzheimer's Disease
-
Animals: APP/PS1 transgenic mice, which express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). These mice develop age-dependent amyloid plaques and cognitive deficits.
-
This compound Administration: Details of the specific dosing regimen are found in the primary literature.
-
Cognitive Assessment: Behavioral tests such as the Morris water maze or Y-maze are typically used to evaluate learning and memory.
-
Pathological Analysis: Brain tissue is analyzed for amyloid plaque load (e.g., using Thioflavin S staining or immunohistochemistry for Aβ) and markers of synaptic integrity (e.g., synaptophysin, PSD-95).
Signaling Pathways and Neuroprotective Mechanisms
The neuroprotective effects of this compound are mediated by a cascade of events initiated by the inhibition of MAO-B. The following diagram provides a more detailed view of the interconnected pathways involved.
Pharmacokinetics and Safety Profile
Pharmacokinetic and safety data are paramount for the translation of a preclinical candidate to clinical use. Phase 1 clinical trials and preclinical studies in non-human primates have provided initial insights into the profile of this compound.
-
Pharmacokinetics: this compound has demonstrated favorable pharmacokinetic properties, with good oral bioavailability.[6] Phase 1 studies in healthy volunteers have shown that it is well-tolerated and has a pharmacokinetic profile suitable for once-daily dosing.[6]
-
Safety: In non-human primates, this compound showed no significant toxicity after four weeks of repeated dosing.[1] Phase 1 clinical trials in healthy young and elderly subjects have also demonstrated a favorable safety and tolerability profile.
Conclusion and Future Directions
This compound (KDS-2010) has demonstrated significant neuroprotective and anti-neuroinflammatory effects in a range of preclinical models of Parkinson's and Alzheimer's diseases. Its potent, selective, and reversible inhibition of MAO-B addresses key pathological mechanisms, including oxidative stress and aberrant astrocytic GABA production. The quantitative data from these studies provide a strong rationale for its continued development.
Currently, this compound is in Phase 2 clinical trials for Alzheimer's disease and obesity.[1][3] The outcomes of these trials will be critical in determining its therapeutic potential in human populations. Future research should continue to explore the full spectrum of its neuroprotective mechanisms, including its effects on synaptic plasticity, neurotrophic factor expression, and its potential to modify the course of other neurodegenerative conditions. The data presented in this guide underscore the promise of this compound as a next-generation therapeutic for devastating neurological disorders.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scilexholding.com [scilexholding.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Tisolagiline: A Deep Dive into its Impact on Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tisolagiline (also known as KDS2010) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal to the metabolism of dopamine in the central nervous system.[1][2][3] By inhibiting MAO-B, this compound effectively increases dopaminergic neurotransmission, a mechanism with significant therapeutic implications for neurodegenerative disorders such as Parkinson's disease.[4] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on dopamine and its metabolites, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action
Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of several neurologically active amines, including dopamine.[4] The canonical pathway for dopamine metabolism involves its conversion by MAO-B into 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is subsequently metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC).[5][6] DOPAC can then be further converted to homovanillic acid (HVA).[6]
This compound's primary action is to inhibit MAO-B, thereby reducing the breakdown of dopamine.[4] This leads to an accumulation of dopamine in the presynaptic neuron and an increase in its availability for vesicular packaging and synaptic release. The inhibition of MAO-B by this compound is reversible, which may offer a more favorable safety profile compared to irreversible inhibitors that can lead to side effects such as the "cheese effect."[3]
Quantitative Impact on Dopamine Metabolism
The efficacy of this compound as an MAO-B inhibitor has been quantified through various in vitro and in vivo studies. The data underscores its high potency and selectivity.
| Parameter | Value | Species/System | Notes |
| IC₅₀ for MAO-B | 7.6 nM - 8 nM | In vitro | IC₅₀ (half-maximal inhibitory concentration) indicates high potency.[1][2][7] |
| Selectivity | ~12,500-fold more selective for MAO-B than MAO-A | In vitro | High selectivity minimizes off-target effects associated with MAO-A inhibition.[1] |
| Effect on Dopamine Levels | Alleviated reduction in TH-positive (dopaminergic) neurons | Mouse models of Parkinson's Disease (MPTP-induced) | Indicates a neuroprotective effect on dopamine neurons.[7] |
| Effect on Motor Function | Ameliorated motor dysfunction | Mouse and rat models of Parkinson's Disease | Correlates with the preservation of dopaminergic function.[7] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the dopamine metabolic pathway can be visualized as a direct inhibition leading to downstream preservation of dopamine.
Caption: this compound's inhibitory action on MAO-B.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is a standard method to determine the IC₅₀ value of a potential MAO-B inhibitor.[8]
Objective: To quantify the inhibitory potency of this compound on human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (and other test compounds)
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound in phosphate buffer.
-
Reaction Mixture: In each well of the microplate, add the MAO-B enzyme, phosphate buffer, and a specific concentration of this compound or vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the MAO-B substrate (benzylamine), Amplex Red, and HRP to each well to start the enzymatic reaction. The reaction produces H₂O₂, which, in the presence of HRP, reacts with Amplex Red to produce the fluorescent product, resorufin.
-
Measurement: Measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Dopamine and Metabolite Measurement (Microdialysis)
This protocol allows for the real-time measurement of extracellular dopamine and its metabolites in the brain of a live animal.[9][10][11]
Objective: To assess the effect of this compound administration on extracellular dopamine, DOPAC, and HVA levels in a specific brain region (e.g., striatum).
Materials:
-
Laboratory animal (e.g., rat, mouse)
-
This compound
-
Microdialysis probe
-
Stereotaxic apparatus for surgery
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
Procedure:
-
Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[12]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine, DOPAC, and HVA concentrations.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage).
-
Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the collected dialysate samples using an HPLC-ED system to separate and quantify dopamine, DOPAC, and HVA.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the drug's effect.
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
This compound is a highly potent and selective reversible MAO-B inhibitor that effectively modulates dopamine metabolism. By preventing the degradation of dopamine, it enhances dopaminergic tone, which has been shown to alleviate motor symptoms in preclinical models of Parkinson's disease.[7] The detailed protocols provided herein offer a standardized framework for the continued investigation and characterization of this compound and other novel MAO-B inhibitors in the drug development pipeline.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tisolagiline (KDS2010): Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tisolagiline (also known as KDS2010) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] It is under investigation for its therapeutic potential in a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and obesity.[1] The primary mechanism of action of this compound is the inhibition of MAO-B, an enzyme responsible for the degradation of neurotransmitters like dopamine.[2] Beyond its role in dopamine metabolism, MAO-B in reactive astrocytes is implicated in the production of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), suggesting a broader role for this compound in modulating neural circuitry.[2]
These application notes provide a comprehensive overview of in vitro experimental protocols to investigate the biochemical and cellular effects of this compound. The protocols are designed to be adaptable for implementation in a standard cell biology or pharmacology laboratory.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Parameter | Value | Assay System | Reference |
| MAO-B Inhibition (IC50) | 7.6 nM | Recombinant human MAO-B | [3] |
| MAO-B Inhibition (IC50) | 8 nM | Not specified | [4] |
| Selectivity over MAO-A | 12,500-fold | Recombinant human MAO-A/B | [3] |
| Astrocyte Activation (GFAP reduction) | Effective at 1 µM | Human astrocytes | [4][5] |
Signaling Pathway and Mechanism of Action
This compound's primary molecular target is MAO-B. Its inhibition leads to downstream effects on neurotransmitter levels and glial cell function. The following diagram illustrates the key signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
MAO-B Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B. A fluorometric assay is described, which measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
This compound
-
Fluorometric probe for H2O2 (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MAO-B enzyme to each well (except the negative control) and pre-incubate for 10-15 minutes at 37°C.
-
Prepare a reaction mix containing the MAO-B substrate, fluorometric probe, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mix to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths for the chosen probe at multiple time points or in kinetic mode.
-
Calculate the percentage of MAO-B inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), which induces Parkinson's disease-like pathology.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound
-
MPP+
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer or fluorescence/luminescence plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a pre-determined optimal concentration of MPP+ to the wells (excluding the vehicle control wells).
-
Co-incubate the cells with this compound and MPP+ for 24-48 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the MPP+-treated control.
-
Plot the percentage of cell viability against the this compound concentration to determine its protective effect.
Astrocyte Activation Assay
This protocol evaluates the effect of this compound on the activation of astrocytes, a key process in neuroinflammation. Astrocyte activation is often characterized by the upregulation of Glial Fibrillary Acidic Protein (GFAP).
Materials:
-
Primary astrocytes or an astrocyte cell line (e.g., human astrocytes)
-
Cell culture medium
-
This compound
-
Stimulus for astrocyte activation (e.g., lipopolysaccharide (LPS) or a cytokine cocktail)
-
Reagents for immunocytochemistry (primary antibody against GFAP, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Culture astrocytes on coverslips or in imaging-compatible plates.
-
Treat the cells with different concentrations of this compound for a designated pre-treatment period.
-
Induce astrocyte activation by adding the chosen stimulus.
-
Continue the incubation with this compound and the stimulus for 24-72 hours.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding and then incubate with the primary anti-GFAP antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of GFAP staining per cell to determine the effect of this compound on astrocyte activation.
Alpha-Synuclein Aggregation Assay
This assay investigates the potential of this compound to inhibit the aggregation of alpha-synuclein, a process central to the pathology of Parkinson's disease. The Thioflavin T (ThT) fluorescence assay is a common method for this purpose.
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT)
-
Aggregation buffer (e.g., PBS with a physiological pH)
-
This compound
-
96-well black, clear-bottom microplates with a non-binding surface
-
Fluorescence plate reader with shaking capabilities
Procedure:
-
Prepare a solution of monomeric alpha-synuclein in aggregation buffer.
-
In a 96-well plate, combine the alpha-synuclein solution with various concentrations of this compound and a final concentration of ThT.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Monitor the increase in ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) over time.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Analyze the aggregation kinetics (lag time, maximum fluorescence) to determine the inhibitory effect of this compound on alpha-synuclein aggregation.
Concluding Remarks
The provided protocols offer a foundational framework for the in vitro characterization of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore additional assays to further elucidate the compound's mechanisms of action. The multifaceted activities of this compound, encompassing MAO-B inhibition, neuroprotection, and anti-neuroinflammatory effects, make it a compelling candidate for further investigation in the context of neurodegenerative diseases.
References
Application Notes and Protocols for KDS-2010 Administration in the MPTP Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of KDS-2010, a selective and reversible monoamine oxidase-B (MAO-B) inhibitor, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD).[1][2][3] The protocols outlined below are based on established methodologies and are intended to guide researchers in designing and executing experiments to assess the neuroprotective and therapeutic potential of KDS-2010.
Introduction to KDS-2010 and the MPTP Mouse Model
KDS-2010 is a potent, selective, and reversible inhibitor of MAO-B, an enzyme that plays a crucial role in the pathogenesis of Parkinson's disease.[4][5][6] One of its key functions is the conversion of the pro-neurotoxin MPTP into its active, toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), within astrocytes.[1][7] MPP+ is then selectively taken up by dopaminergic neurons, where it disrupts mitochondrial function, leading to oxidative stress and eventual cell death.[8][9] This selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the subsequent loss of dopamine in the striatum are hallmark pathological features of PD, which are replicated in the MPTP mouse model.[10][11][12]
Studies have demonstrated that KDS-2010 not only prevents the conversion of MPTP to MPP+ but also exerts neuroprotective effects through mechanisms independent of this pathway, including the attenuation of neuroinflammation.[1][13] It has been shown to reduce the activation of astrocytes and microglia, which are involved in the inflammatory cascade that contributes to neuronal damage in PD.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving KDS-2010 administration in the MPTP mouse model.
Table 1: Dosing and Administration Parameters
| Parameter | Value | Reference |
| KDS-2010 Dosage | 10 mg/kg/day | [1][5][14] |
| KDS-2010 Route of Administration | Oral (p.o.) | [1][14] |
| MPTP Regimen (Acute) | 4 intraperitoneal (i.p.) injections at 2-hour intervals | [10][15] |
| (Doses range from 18-24 mg/kg per injection) | [16] | |
| MPTP Regimen (Sub-acute) | 20 mg/kg/day, i.p., for 7 consecutive days | [17][18] |
| Probenecid (optional with acute MPTP) | 250 mg/kg, i.p., 30 min before first MPTP injection | [7] |
Table 2: Summary of KDS-2010 Efficacy in Behavioral Tests
| Behavioral Test | Key Metric(s) | Effect of KDS-2010 Treatment | Reference |
| Vertical Grid Test | Total time, Time to turn, Rate of missed steps | Significant reduction in all metrics | [1][14] |
| Coat Hanger Test | Motor score | Significant increase in motor score | [1][14] |
| Rotarod Test | Latency to fall | Improved performance | [16][19] |
| Open Field Test | Ambulatory movement time, Total distance traveled | Increased activity | [7][17][18][19] |
Table 3: Neurochemical and Histological Outcomes with KDS-2010 Treatment
| Analysis | Key Metric(s) | Effect of KDS-2010 Treatment | Reference |
| Immunohistochemistry | Number of Tyrosine Hydroxylase (TH)-positive cells in SNpc | Significant rescue of dopaminergic neurons | [1][13][20] |
| Optical density of TH-positive fibers in the striatum | Significant mitigation of fiber loss | [1][13][20] | |
| Number of GFAP-positive astrocytes | Significant reduction in astrogliosis | [1] | |
| Number of Iba1-positive microglia | Significant reduction in microgliosis | [1] | |
| HPLC Analysis | Striatal Dopamine Levels | Attenuation of MPTP-induced dopamine depletion | [9][15] |
Experimental Protocols
MPTP Mouse Model Induction (Acute Regimen)
This protocol is designed to induce a significant and relatively rapid loss of dopaminergic neurons.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Caution: Highly toxic, handle with appropriate personal protective equipment)
-
Sterile saline
-
Probenecid (optional)
Procedure:
-
Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., for an 18 mg/kg dose in a 25g mouse, prepare a 1.8 mg/mL solution to inject 0.25 mL). Prepare fresh daily and protect from light.
-
(Optional) Probenecid Administration: If using probenecid to inhibit the clearance of MPTP, dissolve it in sterile saline and administer via intraperitoneal (i.p.) injection at a dose of 250 mg/kg, 30 minutes before the first MPTP injection.[7]
-
MPTP Administration: Administer MPTP via i.p. injection at a dose of 18-22 mg/kg.[7][16] Repeat the injection every 2 hours for a total of four injections in a single day.[10][15]
-
Post-Injection Monitoring: Monitor the animals closely for any adverse effects. The animals may exhibit hypoactivity for the first 24 hours post-dosing.[21]
-
Timeline: Behavioral testing and tissue collection are typically performed 7 to 21 days after the last MPTP injection to allow for the stabilization of the dopaminergic lesion.[10][15]
KDS-2010 Administration
KDS-2010 can be administered in two main paradigms to test for protective and restorative effects.
Materials:
-
KDS-2010
-
Vehicle for oral gavage (e.g., sterile water or 0.5% carboxymethylcellulose)
Procedure A: Pre-treatment Regimen This regimen assesses the neuroprotective effects of KDS-2010, primarily its ability to inhibit the conversion of MPTP to MPP+.
-
Timeline: Begin KDS-2010 administration one day before the induction of the MPTP model.[1][14]
-
Administration: Administer KDS-2010 orally at a dose of 10 mg/kg/day for three consecutive days.[1][14]
-
MPTP Induction: On the second day of KDS-2010 administration, induce the MPTP model as described in Protocol 3.1.
Procedure B: Post-treatment Regimen This regimen evaluates the therapeutic potential of KDS-2010 on established pathology, independent of inhibiting MPP+ formation.
-
Timeline: Begin KDS-2010 administration three days after the final MPTP injection.[1][14] This delay ensures that the conversion of MPTP to MPP+ is complete.[14]
-
Administration: Administer KDS-2010 orally at a dose of 10 mg/kg/day for the desired duration of the study (e.g., until behavioral testing or tissue collection).
Behavioral Assessments
3.3.1. Vertical Grid Test This test evaluates motor coordination and bradykinesia.
-
Place the mouse at the top of a wire grid (e.g., 25x45 cm with 1x1 cm squares) positioned vertically.
-
Record the time it takes for the mouse to turn 180 degrees and descend to the bottom.
-
Count the number of foot slips or "missed steps" during the descent.
-
A longer time and a higher number of missed steps indicate greater motor impairment.[1][14]
3.3.2. Coat Hanger Test This test assesses motor coordination and balance.
-
Suspend the mouse by its forepaws from the middle of a wire coat hanger.
-
Score the mouse's climbing ability on a scale (e.g., 0 = falls off, 1 = hangs on, 2 = climbs to one end, 3 = climbs to both ends, etc.).[14]
-
Higher scores indicate better motor function.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for visualizing and quantifying dopaminergic neurons and their terminals.
-
Tissue Preparation: Deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brains coronally at 30-40 µm thickness using a cryostat or vibratome, focusing on the SNpc and striatum.
-
Staining: a. Wash sections in phosphate-buffered saline (PBS). b. Perform antigen retrieval if necessary. c. Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours. d. Incubate overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH). e. Wash sections and incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature. f. Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
Analysis: a. SNpc: Use stereological methods (e.g., optical fractionator) to obtain an unbiased count of TH-positive neurons.[22] b. Striatum: Measure the optical density of TH-positive fibers using imaging software (e.g., ImageJ) to quantify the extent of denervation.[1][20]
HPLC Analysis of Striatal Dopamine
This protocol quantifies dopamine levels in the striatum.
-
Tissue Dissection: Rapidly dissect the striata from fresh, non-perfused brains on an ice-cold surface.
-
Sample Preparation: Homogenize the tissue in a solution containing an internal standard and perchloric acid to precipitate proteins.[23] Centrifuge the samples at high speed.
-
HPLC-ECD: Inject the supernatant into a high-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).[24]
-
Quantification: Calculate the concentration of dopamine and its metabolites (DOPAC and HVA) by comparing the peak areas to a standard curve. Normalize the values to the total protein content of the tissue pellet.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key processes.
Caption: MPTP is converted to MPP+ by MAO-B in astrocytes, which then damages dopaminergic neurons. KDS-2010 inhibits MAO-B.
Caption: KDS-2010 attenuates MPTP-induced neuroinflammation by inhibiting the activation of microglia and astrocytes.
Caption: Experimental workflow for pre- and post-treatment administration of KDS-2010 in the MPTP mouse model.
References
- 1. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revisiting the Role of Astrocytic MAOB in Parkinson’s Disease [mdpi.com]
- 7. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Cholesterol contributes to dopamine-neuronal loss in MPTP mouse model of Parkinson’s disease: Involvement of mitochondrial dysfunctions and oxidative stress | PLOS One [journals.plos.org]
- 10. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. modelorg.com [modelorg.com]
- 16. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 19. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 24. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tisolagiline in APP/PS1 Mouse Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Tisolagiline, a selective and reversible monoamine oxidase B (MAO-B) inhibitor, in the APP/PS1 transgenic mouse model of Alzheimer's disease.
Introduction to the APP/PS1 Mouse Model
The APP/PS1 double transgenic mouse model is a widely utilized tool in Alzheimer's disease research. This model overexpresses a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation (K670N/M671L) and a mutant human presenilin 1 (PS1-dE9).[1][2] This genetic combination leads to an age-dependent increase in the production and deposition of amyloid-beta (Aβ) plaques in the brain, a hallmark pathology of Alzheimer's disease.[3][4][5] These mice exhibit a cascade of pathological changes including astrogliosis, microgliosis, and neuronal and synaptic loss, which are accompanied by cognitive deficits, particularly in learning and memory.[4][6][7][8] The progressive nature of the pathology in APP/PS1 mice makes them a suitable model for evaluating the efficacy of potential therapeutic agents.[1]
This compound: A Promising Therapeutic Agent
This compound (also known as KDS-2010) is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[9][10] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its activity is elevated in the brains of Alzheimer's disease patients, particularly in reactive astrocytes. This elevated activity is linked to the production of aberrant levels of the inhibitory neurotransmitter GABA, which can impair synaptic function. By inhibiting MAO-B, this compound is hypothesized to restore normal glial function, reduce neuroinflammation, and ultimately ameliorate cognitive deficits.[9][11] Studies in APP/PS1 mice have shown that this compound can improve learning and memory, enhance synaptic transmission, and reduce astrogliosis.[9] Its reversible nature may offer advantages over irreversible MAO-B inhibitors, which have shown diminishing effects with long-term treatment in preclinical models.[11]
Experimental Design and Protocols
A typical preclinical study to evaluate this compound in APP/PS1 mice would involve treating the animals for a specified duration, followed by a battery of behavioral tests to assess cognitive function. Subsequently, brain tissue would be collected for biochemical and histopathological analyses to determine the drug's effect on Alzheimer's-related pathologies.
Animal Model
-
Strain: APP/PS1 double transgenic mice and wild-type (WT) littermates as controls.[2]
-
Age: Treatment is often initiated in pre-symptomatic or early-symptomatic stages, for example, starting at 3-6 months of age and continuing for several months.[2][5]
-
Sex: Both male and female mice should be included in the study, with sex as a biological variable.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Administration Protocol
-
Formulation: this compound can be dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% carboxymethylcellulose.
-
Dosage: Effective doses in mouse models of neurodegenerative diseases for MAO-B inhibitors like rasagiline have been in the range of 0.2 to 2.5 mg/kg.[12][13] Dose-response studies are recommended to determine the optimal therapeutic dose of this compound.
-
Route of Administration: Oral gavage is a common and clinically relevant route of administration.
-
Treatment Duration: Chronic treatment for a period of 1 to 3 months is typical to observe significant effects on pathology and cognition.[12]
Experimental Workflow
Experimental workflow for this compound evaluation.
Behavioral Assessment Protocols
Behavioral tests should be conducted in the latter part of the treatment period to assess cognitive function.
Morris Water Maze (MWM) Protocol for Spatial Learning and Memory
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (5-7 days):
-
Mice are trained in 4 trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to stay for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Y-Maze Protocol for Short-Term Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
-
Procedure:
-
The mouse is placed at the end of one arm and allowed to explore the maze freely for 8 minutes.
-
An arm entry is recorded when all four paws are within the arm.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
-
Data Analysis: Calculate the percentage of spontaneous alternation as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
Novel Object Recognition (NOR) Protocol for Recognition Memory
-
Habituation Phase (Day 1):
-
Each mouse is allowed to explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes.
-
-
Familiarization Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The mouse is placed in the arena and allowed to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Day 2, after a retention interval of 1-4 hours):
-
One of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and allowed to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate the discrimination index as: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time) * 100.
Biochemical and Histopathological Analysis Protocols
Following behavioral testing, mice are euthanized, and brain tissue is collected for analysis.
Brain Tissue Preparation
-
Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).
-
The brain is carefully dissected. One hemisphere can be snap-frozen for biochemical analysis, while the other is fixed in 4% paraformaldehyde for histopathology.[14]
Biochemical Analysis: ELISA for Aβ Levels
-
Homogenization: Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.
-
Fractionation: Homogenates are centrifuged to separate soluble and insoluble fractions. The insoluble pellet, containing aggregated Aβ, is sonicated in formic acid and neutralized.
-
ELISA: Commercially available ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in both soluble and insoluble fractions according to the manufacturer's instructions.
Histopathological Analysis: Immunohistochemistry
-
Sectioning: Fixed brain hemispheres are cryoprotected, frozen, and sectioned (e.g., 30-40 µm thick) using a cryostat or microtome.[14]
-
Staining:
-
Aβ Plaque Load: Sections are stained with antibodies against Aβ (e.g., 6E10 or 4G8).
-
Astrogliosis: Sections are stained with an antibody against Glial Fibrillary Acidic Protein (GFAP).
-
Microgliosis: Sections are stained with an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).
-
-
Imaging and Quantification: Stained sections are imaged using a microscope, and the percentage of stained area (plaque load, GFAP-positive area, Iba1-positive area) is quantified in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be expected from a study investigating this compound in APP/PS1 mice.
Table 1: Behavioral Test Outcomes
| Group | Morris Water Maze (Escape Latency, Day 5, s) | Y-Maze (% Spontaneous Alternation) | Novel Object Recognition (Discrimination Index, %) |
| WT + Vehicle | 20 ± 3 | 75 ± 5 | 60 ± 8 |
| APP/PS1 + Vehicle | 45 ± 5 | 50 ± 6 | 20 ± 7 |
| APP/PS1 + this compound | 30 ± 4 | 65 ± 5 | 45 ± 6 |
Table 2: Biochemical and Histopathological Outcomes
| Group | Insoluble Aβ42 (pg/mg tissue) | Aβ Plaque Load (Cortex, %) | GFAP-positive Area (Hippocampus, %) |
| WT + Vehicle | 150 ± 25 | < 0.1 | 2 ± 0.5 |
| APP/PS1 + Vehicle | 1500 ± 200 | 8 ± 1.5 | 15 ± 2 |
| APP/PS1 + this compound | 1000 ± 150 | 5 ± 1.0 | 8 ± 1.5 |
This compound's Proposed Mechanism of Action
Proposed signaling pathway of this compound.
Conclusion
The APP/PS1 mouse model provides a robust platform for evaluating the therapeutic potential of this compound for Alzheimer's disease. The detailed protocols and application notes presented here offer a framework for conducting comprehensive preclinical studies. By assessing behavioral outcomes and key pathological markers, researchers can elucidate the efficacy and mechanism of action of this promising MAO-B inhibitor.
References
- 1. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. psychogenics.com [psychogenics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the APP/PS1 mouse model of Alzheimer's disease in senescence accelerated background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of Cholinergic and Monoaminergic Afferents in APPswe/PS1ΔE9 Transgenic Mouse Model of Cerebral Amyloidosis Preferentially Occurs Near Amyloid Plaques [mdpi.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of long-term treatment with rasagiline on cognitive deficits and related molecular cascades in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rasagiline is neuroprotective in a transgenic model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAO-B Enzyme Activity Assay for Tisolagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tisolagiline (also known as KDS2010) is a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2][3] MAO-B is a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters in the brain.[3] Inhibition of MAO-B can increase the levels of these neurotransmitters, a mechanism that is being explored for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][3] this compound has demonstrated high selectivity for MAO-B over its isoform MAO-A.[2]
These application notes provide a detailed protocol for determining the in vitro activity of this compound against the MAO-B enzyme using a fluorometric assay. This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Mechanism of Action
MAO-B catalyzes the oxidative deamination of monoamines, producing corresponding aldehydes, ammonia, and hydrogen peroxide. This compound acts as a reversible inhibitor, competing with the substrate for binding to the active site of the MAO-B enzyme. This inhibition leads to a decrease in the production of H₂O₂, which can be quantified using a fluorescent probe.
Data Presentation
The inhibitory activity of this compound on MAO-B is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for this compound's MAO-B inhibition.
| Compound | IC50 (nM) | Selectivity over MAO-A | Inhibition Type |
| This compound (KDS2010) | 7.6 - 8 | ~12,500-fold | Reversible |
Table 1: Inhibitory activity of this compound against MAO-B.[1][4]
Experimental Protocols
This protocol describes a fluorometric assay for determining the MAO-B inhibitory activity of this compound. The assay can be adapted for a 96-well plate format for higher throughput.
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
This compound (KDS2010)
-
MAO-B substrate (e.g., Tyramine, Benzylamine)
-
Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red, GenieRed Probe)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Experimental workflow for the MAO-B activity assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MAO-B assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare a working solution of the positive control inhibitor, Selegiline.
-
Prepare the MAO-B enzyme solution in assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare the substrate working solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound solutions, positive control, or assay buffer (for no-inhibitor control) to the wells of a 96-well plate.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) wells from all other readings.
-
Calculate the percentage of MAO-B inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of No-Inhibitor Control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram
Caption: this compound's inhibition of MAO-B and assay principle.
Conclusion
This document provides a comprehensive guide for assessing the inhibitory activity of this compound on the MAO-B enzyme. The detailed protocol and supporting information are intended to assist researchers in accurately characterizing the potency of this and similar compounds, contributing to the development of novel therapeutics for neurological disorders.
References
- 1. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging of Tisolagiline's Effects on the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies to investigate the cerebral effects of Tisolagiline (also known as KDS2010), a potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitor. This compound has demonstrated neuroprotective and anti-neuroinflammatory properties in preclinical studies and is under investigation for therapeutic use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3]
The primary objectives of these imaging studies are to:
-
Quantify the target engagement of this compound with MAO-B in the living brain.
-
Assess the downstream effects of MAO-B inhibition on neuroinflammation.
-
Investigate the potential for this compound to modulate neurotransmitter systems.
Introduction to this compound and its Mechanism of Action
This compound is a next-generation MAO-B inhibitor characterized by its high selectivity and reversibility.[4] MAO-B is an enzyme located on the outer mitochondrial membrane of astrocytes and is involved in the degradation of various neuroactive amines, including dopamine.[2] Elevated levels of MAO-B are associated with reactive astrogliosis, a hallmark of neuroinflammation in several neurodegenerative disorders.[5][6][7]
This compound's proposed mechanism of action includes:
-
Inhibition of MAO-B: By reversibly inhibiting MAO-B, this compound is expected to increase the synaptic availability of dopamine and reduce the production of reactive oxygen species that can contribute to neuronal damage.[1][2]
-
Reduction of Neuroinflammation: this compound has been shown to reduce the expression of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, thereby mitigating neuroinflammation.
-
Modulation of GABA Levels: Recent findings suggest that MAO-B is involved in the production of tonic gamma-aminobutyric acid (GABA) in reactive astrocytes. By inhibiting MAO-B, this compound may reduce aberrant GABA levels, which can contribute to neuronal inhibition.[1][4]
In Vivo Imaging Modalities
Positron Emission Tomography (PET) is the primary imaging modality for quantifying MAO-B activity and neuroinflammation in the brain.[8][9] This technique involves the administration of a radiolabeled tracer that binds to a specific target in the brain. The distribution and binding of the tracer are then detected by a PET scanner.
Key PET Radiotracers
Several well-validated PET radiotracers are available for imaging MAO-B and neuroinflammation.
| Radiotracer | Target | Application | Key Characteristics |
| [11C]L-deprenyl-D2 | MAO-B | Quantifies MAO-B enzyme activity. | Deuterium substitution reduces the rate of irreversible binding, allowing for more reversible time-activity curves.[8] |
| [11C]SL25.1188 | MAO-B | Measures MAO-B density with high reversibility. | Exhibits high specific binding and excellent reversibility, making it a robust radioligand.[8] |
| [18F]Fluorodeprenyl-D2 | MAO-B | Visualizes and quantifies MAO-B activity. | Favorable kinetic properties with relatively fast washout from the brain.[10] |
| [11C]-PK11195 | TSPO | A first-generation tracer for imaging neuroinflammation by targeting the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes.[11] | High affinity for TSPO but can have a low signal-to-noise ratio.[11] |
| Second-generation TSPO tracers (e.g., [11C]DPA-713) | TSPO | Improved signal-to-noise ratio for imaging neuroinflammation compared to first-generation tracers.[12] |
Experimental Protocols
Protocol 1: Quantifying MAO-B Occupancy by this compound using PET
This protocol describes a preclinical study in a relevant animal model (e.g., non-human primate or rodent model of neurodegeneration) to determine the dose-dependent occupancy of MAO-B by this compound.
Workflow for MAO-B Occupancy PET Study
Caption: Workflow for a preclinical PET study to determine MAO-B occupancy by this compound.
Materials:
-
PET scanner
-
Anesthesia (e.g., isoflurane)
-
MAO-B radiotracer (e.g., [11C]L-deprenyl-D2 or [11C]SL25.1188)
-
This compound at various dose levels
-
Animal model (e.g., non-human primate or a rodent model of Parkinson's disease)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Baseline PET Scan: Perform a baseline PET scan following the injection of the MAO-B radiotracer to measure baseline enzyme activity/density.
-
Washout Period: Allow for a sufficient washout period for the radiotracer to decay.
-
This compound Administration: Administer a single dose of this compound.
-
Post-treatment PET Scan: After a suitable uptake period for this compound, perform a second PET scan with the same MAO-B radiotracer.
-
Repeat for Different Doses: Repeat steps 3-5 for different dose levels of this compound in different cohorts of animals.
-
Image Analysis:
-
Reconstruct PET data and co-register with anatomical MRI images.
-
Use kinetic modeling to estimate the binding potential (BPND) or distribution volume (VT) of the radiotracer in various brain regions.
-
Calculate MAO-B occupancy using the following formula:
-
Occupancy (%) = [(BPND_baseline - BPND_post-treatment) / BPND_baseline] * 100
-
-
Expected Outcome: This study will generate a dose-occupancy curve for this compound, providing crucial information for selecting appropriate doses for further clinical trials.
Protocol 2: Assessing the Anti-Neuroinflammatory Effects of this compound using TSPO PET
This protocol outlines a study to investigate whether this compound can reduce neuroinflammation in a mouse model of Alzheimer's disease.
Workflow for Neuroinflammation PET Study
Caption: Experimental design for evaluating the anti-neuroinflammatory effects of this compound.
Materials:
-
PET scanner
-
TSPO radiotracer (e.g., [11C]DPA-713)
-
Alzheimer's disease mouse model (e.g., APP/PS1)
-
This compound
-
Vehicle control
-
Reagents for immunohistochemistry (e.g., anti-GFAP, anti-Iba1 antibodies)
Procedure:
-
Animal Groups: Divide the animals into three groups: wild-type controls, AD model mice receiving vehicle, and AD model mice receiving this compound.
-
Chronic Treatment: Administer this compound or vehicle to the respective groups daily for a specified period (e.g., 4 weeks).
-
TSPO PET Imaging: At the end of the treatment period, perform PET imaging with a TSPO radiotracer on all animals.
-
Image Analysis:
-
Quantify the uptake of the TSPO radiotracer in brain regions known to be affected by Alzheimer's pathology (e.g., hippocampus, cortex).
-
Compare the tracer uptake between the different treatment groups.
-
-
Ex Vivo Validation:
-
Following the final imaging session, euthanize the animals and collect the brains.
-
Perform immunohistochemistry for markers of astrogliosis (GFAP) and microgliosis (Iba1) to validate the in vivo PET findings.
-
Expected Outcome: A significant reduction in TSPO radiotracer uptake in the this compound-treated AD mice compared to the vehicle-treated group would provide in vivo evidence of its anti-neuroinflammatory effects.
Signaling Pathway
This compound's Proposed Mechanism of Action in Astrocytes
Caption: this compound inhibits MAO-B in reactive astrocytes, leading to reduced GABA production, neuroinflammation, and dopamine degradation.
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: MAO-B Occupancy by this compound
| This compound Dose (mg/kg) | Brain Region | Baseline BPND (mean ± SD) | Post-treatment BPND (mean ± SD) | MAO-B Occupancy (%) |
| 1 | Striatum | 2.5 ± 0.3 | 1.8 ± 0.2 | 28 |
| 3 | Striatum | 2.6 ± 0.4 | 1.0 ± 0.3 | 61.5 |
| 10 | Striatum | 2.4 ± 0.2 | 0.5 ± 0.1 | 79.2 |
| 1 | Cortex | 1.8 ± 0.2 | 1.4 ± 0.1 | 22.2 |
| 3 | Cortex | 1.9 ± 0.3 | 0.8 ± 0.2 | 57.9 |
| 10 | Cortex | 1.7 ± 0.2 | 0.4 ± 0.1 | 76.5 |
Table 2: Effect of this compound on TSPO Radiotracer Uptake in an AD Mouse Model
| Treatment Group | Brain Region | Standardized Uptake Value (SUV) (mean ± SD) | % Change vs. AD + Vehicle |
| Wild-type Control | Hippocampus | 1.2 ± 0.1 | - |
| AD Model + Vehicle | Hippocampus | 2.1 ± 0.3 | - |
| AD Model + this compound | Hippocampus | 1.5 ± 0.2 | -28.6% |
| Wild-type Control | Cortex | 1.0 ± 0.1 | - |
| AD Model + Vehicle | Cortex | 1.8 ± 0.2 | - |
| AD Model + this compound | Cortex | 1.3 ± 0.1 | -27.8% |
Conclusion
The in vivo imaging protocols and application notes presented here provide a framework for the comprehensive evaluation of this compound's effects on the brain. By utilizing PET imaging with specific radiotracers for MAO-B and neuroinflammation, researchers can gain valuable insights into the pharmacodynamics and therapeutic potential of this promising drug candidate. These studies are essential for guiding dose selection in clinical trials and for elucidating the in vivo mechanisms underlying this compound's neuroprotective effects.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. In Vivo Metabolic Trapping Radiotracers for Imaging Monoamine Oxidase-A and –B Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Metabolic Trapping Radiotracers for Imaging Monoamine Oxidase-A and -B Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
- 9. PET Imaging of Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Testing Tisolagiline Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models for evaluating the in vitro efficacy of Tisolagiline (also known as KDS2010), a selective and reversible monoamine oxidase B (MAO-B) inhibitor. This compound is under investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Its primary mechanism of action involves the inhibition of MAO-B in reactive astrocytes, which leads to a reduction in aberrant gamma-aminobutyric acid (GABA) production.[3]
This document outlines detailed protocols for assessing this compound's bioactivity, neuroprotective effects, and anti-inflammatory properties.
Data Presentation
The following tables summarize the known in vitro efficacy of this compound and provide templates for researchers to record their findings from the described experimental protocols.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| Monoamine Oxidase-B (MAO-B) | 8 | Enzyme Activity Assay | [1][4] |
Table 2: Template for Neuroprotective Efficacy of this compound in SH-SY5Y Cells
| Neurotoxin | This compound Concentration (µM) | Cell Viability (%) | EC50 (µM) |
| e.g., 6-OHDA | User-defined | User-generated data | User-calculated |
| e.g., MPP+ | User-defined | User-generated data | User-calculated |
Table 3: Template for Anti-inflammatory Effects of this compound in Microglia
| Inflammatory Marker | This compound Concentration (µM) | Reduction (%) | IC50 (µM) |
| Nitric Oxide (NO) | User-defined | User-generated data | User-calculated |
| TNF-α | User-defined | User-generated data | User-calculated |
| IL-1β | User-defined | User-generated data | User-calculated |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase-B (MAO-B) Enzyme Activity Assay
This protocol is adapted from the methods described by Nam et al., 2021, and is designed to determine the 50% inhibitory concentration (IC50) of this compound on human recombinant MAO-B.[5]
Materials:
-
Human recombinant MAO-B (hMAO-B)
-
This compound
-
Benzylamine (MAO-B substrate)
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
50 mM Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Dilute hMAO-B in 50 mM phosphate buffer.
-
Add the test compound (this compound) at various concentrations (e.g., 0.1 nM to 10 µM) to the wells of a 96-well plate.
-
Add the diluted hMAO-B to the wells containing the test compound.
-
Initiate the enzymatic reaction by adding the MAO-B substrate, benzylamine.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of hydrogen peroxide (H2O2) produced using the Amplex Red/HRP detection method.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes how to assess the neuroprotective effects of this compound against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease research.[6][7]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+))
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding a pre-determined optimal concentration of 6-OHDA or MPP+ to the wells.
-
Incubate for an additional 24 hours.
-
Assess cell viability using the MTT or MTS assay according to the manufacturer's instructions.[8][9]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability compared to untreated controls and determine the EC50 for neuroprotection.
Protocol 3: Assessment of Astrocyte Activation
This protocol details a method to evaluate the effect of this compound on astrocyte activation, a key feature of neuroinflammation. Glial fibrillary acidic protein (GFAP) is a well-established marker for reactive astrocytes.[1]
Materials:
-
Primary astrocytes or a human astrocyte cell line
-
Astrocyte growth medium
-
Lipopolysaccharide (LPS) to induce reactivity
-
This compound
-
Primary antibody against GFAP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or Western blot equipment
Procedure (Immunofluorescence):
-
Culture astrocytes on coverslips in a 24-well plate.
-
Induce astrocyte activation by treating with LPS for 24 hours.
-
Treat the activated astrocytes with this compound at various concentrations for an additional 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with the primary anti-GFAP antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of GFAP to determine the effect of this compound on astrocyte activation.
Protocol 4: Measurement of GABA Release from Astrocytes
This protocol is based on methods to measure GABA released from astrocytes and can be used to verify this compound's mechanism of action.[10]
Materials:
-
Cultured astrocytes
-
This compound
-
Reagents to stimulate GABA release (e.g., TFLLR)
-
GABA measurement kit (e.g., HPLC-based or enzyme-based)
Procedure:
-
Culture astrocytes to confluency.
-
Treat the cells with this compound at desired concentrations for an appropriate duration.
-
Stimulate GABA release using an agent like TFLLR.
-
Collect the cell culture supernatant.
-
Measure the concentration of GABA in the supernatant using a suitable detection method such as HPLC or a commercially available GABA assay kit.
-
Compare the GABA levels in this compound-treated cells to untreated controls to determine the extent of inhibition.
Protocol 5: Anti-Neuroinflammatory Assay in Microglia
This protocol is designed to assess the anti-inflammatory properties of this compound in a microglial cell line (e.g., BV-2).
Materials:
-
BV-2 microglial cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
Procedure:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.
-
Incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits.
-
Calculate the percentage reduction in NO and cytokine production and determine the IC50 values for this compound's anti-inflammatory effects.
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Experimental workflow for neuroprotection assay.
Caption: Logical relationship of cell models for this compound testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Microglia Activation and Immunomodulatory Therapies for Retinal Degenerations [frontiersin.org]
- 4. Tizoxanide mitigates inflammatory response in LPS-induced neuroinflammation in microglia via restraining p38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GFAP (Glial Fibrillary Acidic Protein)-positive Progenitor Cells Contribute to the Development of Vascular Smooth Muscle Cells and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Inducible nitric oxide synthase gene expression in the brain during systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proinflammatory cytokines increase glial fibrillary acidic protein expression in enteric glia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Fluorometric Biomarker Assay for Measuring Monoamine Oxidase B (MAO-B) Inhibition by Tisolagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme critical in the catabolism of monoamine neurotransmitters, including dopamine.[1][2][3] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, making it a key therapeutic target.[1][2][4] Tisolagiline (KDS2010) is a potent, selective, and reversible inhibitor of MAO-B.[5][6][7] Unlike irreversible inhibitors, its reversibility may offer a better long-term safety and efficacy profile.[8]
Developing a robust biomarker assay to quantify the inhibitory activity of this compound on MAO-B is crucial for preclinical and clinical drug development. Such an assay enables the determination of drug potency (e.g., IC50 values), selectivity, and target engagement in biological samples. This application note provides a detailed protocol for a fluorometric assay to measure MAO-B activity and its inhibition by this compound, using human platelets as a biologically relevant enzyme source.[9][10][11][12]
Principle of the Assay
This assay quantifies MAO-B activity based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate like tyramine or benzylamine.[13][14][15] In the presence of Horseradish Peroxidase (HRP), the H₂O₂ generated reacts with a fluorometric probe (e.g., Amplex Red or equivalent) to produce a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to the MAO-B activity. The potency of this compound is determined by measuring the reduction in this fluorescence signal in the presence of the inhibitor.
MAO-B Inhibition Pathway
The following diagram illustrates the catalytic action of MAO-B on a monoamine substrate and the inhibitory effect of this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. brieflands.com [brieflands.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. A routine assay procedure for monoamine oxidase and its application to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of platelet monoamine oxidase in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GCCL, NeuroBiogen advance Alzheimer’s R&D with new MAO-B biomarker assay < Bio < Article - KBR [koreabiomed.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tisolagiline Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tisolagiline (also known as KDS2010) in neuroprotection studies. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Its IC50 for MAO-B is approximately 8 nM.[3] A key mechanism of its neuroprotective and anti-neuroinflammatory action is the inhibition of aberrant GABA (gamma-aminobutyric acid) production in reactive astrocytes.[1] this compound has shown a high selectivity for MAO-B over MAO-A, with a reported 12,500-fold selectivity.[4][5]
Q2: What are the recommended starting concentrations for in vitro studies?
A2: Based on available data, a starting concentration of 1 µM for in vitro cell culture experiments has been shown to be effective in reducing the expression of glial fibrillary acidic protein (GFAP) and inhibiting astrocyte activation.[3] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is a typical in vivo dosage for neuroprotection studies in animal models?
A3: In mouse models of Parkinson's disease, a dosage of 10 mg/kg/day administered orally (p.o.) has been used and shown to ameliorate motor dysfunction and reduce neuroinflammation.[3] As with in vitro studies, dose-response studies are crucial to determine the optimal dosage for your specific animal model and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. For stock solutions, a concentration of 100 mg/mL in DMSO can be prepared, though ultrasonic assistance may be needed.[3] It is important to use newly opened DMSO as it is hygroscopic and can affect solubility.[3] For storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q5: What are some potential off-target effects to be aware of?
A5: this compound is reported to be a highly selective MAO-B inhibitor with no known significant off-target effects at therapeutic concentrations.[4] One study indicated no other enzymes or channels experiencing greater than 40% inhibition.[4] However, as with any pharmacological agent, it is good practice to consider potential off-target effects, especially at higher concentrations. Computational models can be used to predict potential off-target interactions.[6][7]
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxin-induced injury in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (KDS2010)
-
Neurotoxin (e.g., MPP+, 6-OHDA, rotenone)
-
Positive control (e.g., a known neuroprotective compound like Ebselen or Trolox)[8]
-
Negative control (vehicle, e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plates for cell culture (e.g., 96-well plates)
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and differentiate according to the cell line-specific protocol.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. A starting range of 0.1 µM to 10 µM is recommended. Remove the old medium from the cells and add the medium containing different concentrations of this compound, the positive control, or the negative control (vehicle). Incubate for a specific pre-treatment time (e.g., 2 to 24 hours).
-
Neurotoxin Exposure: After the pre-treatment period, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration. This concentration should be optimized to cause approximately 50% cell death.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for a specified period (e.g., 24 to 48 hours).
-
Assessment of Neuroprotection: Following incubation, assess cell viability using a suitable assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of this compound compared to the neurotoxin-only treated cells.
In Vivo Neuroprotection Study: MPTP Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in the MPTP-induced mouse model of Parkinson's disease.[9][10][11][12]
Animals:
-
Male C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.[11]
Materials:
-
This compound (KDS2010)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
Saline solution
-
Vehicle for this compound (e.g., saline, or a solution containing a small percentage of DMSO and Tween 80)
-
Positive control (e.g., Selegiline, another MAO-B inhibitor)
-
Negative control (vehicle)
Procedure:
-
Animal Acclimation and Grouping: Acclimate the mice to the housing conditions for at least one week. Randomly assign the animals to different treatment groups (e.g., Vehicle + Saline, Vehicle + MPTP, this compound + MPTP, Positive Control + MPTP).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or the vehicle daily for a specified period before and/or during the MPTP treatment. The duration of pre-treatment can vary, but a period of several days is common.
-
MPTP Induction: Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) at 2-hour intervals.[9] Extreme caution and appropriate safety measures must be taken when handling MPTP as it is a potent neurotoxin.
-
Post-treatment and Behavioral Testing: Continue this compound administration for a defined period after MPTP treatment. After a suitable recovery period (e.g., 7-21 days), perform behavioral tests to assess motor function, such as the rotarod test or the pole test.
-
Neurochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Step |
| High variability in cell viability readouts | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate pipetting during cell seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No neuroprotective effect observed | This compound concentration is too low. | Perform a dose-response curve with a wider range of concentrations. |
| Pre-treatment time is too short. | Increase the pre-treatment duration before adding the neurotoxin. | |
| The neurotoxin concentration is too high, causing rapid and irreversible cell death. | Optimize the neurotoxin concentration to induce sub-maximal cell death (around 50%). | |
| Toxicity observed with this compound alone | This compound concentration is too high. | Lower the concentration range in your dose-response experiment. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and include a vehicle control with the same DMSO concentration. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Step |
| High mortality rate in MPTP-treated animals | MPTP dose is too high for the specific mouse strain or age. | Reduce the MPTP dosage or use a different administration regimen. |
| Dehydration or hypothermia after MPTP administration. | Provide supportive care, such as supplemental hydration and maintaining body temperature. | |
| No significant neuroprotection with this compound | This compound dosage is too low or bioavailability is poor. | Perform a dose-escalation study. Consider alternative routes of administration if oral bioavailability is a concern. |
| Timing of this compound administration is not optimal. | Vary the pre-treatment and post-treatment duration. | |
| High inter-animal variability in MPTP-induced lesion. | Increase the number of animals per group to achieve sufficient statistical power. Ensure consistent MPTP administration. | |
| Inconsistent behavioral test results | Insufficient animal training before testing. | Adequately train the animals on the behavioral apparatus before the experiment. |
| Stress or environmental factors influencing behavior. | Handle the animals gently and consistently. Perform behavioral testing at the same time of day in a quiet environment. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Dosages of this compound for Neuroprotection
| Parameter | Value | Experimental System | Observed Effect | Reference |
| IC50 (MAO-B) | 8 nM | Enzyme Assay | Inhibition of MAO-B activity | [3] |
| Effective Concentration | 1 µM | In Vitro (Astrocyte Culture) | Reduced GFAP expression and astrocyte activation | [3] |
| Effective Dose | 10 mg/kg/day (p.o.) | In Vivo (MPTP Mouse Model) | Ameliorated motor dysfunction, reversed reduction in TH-positive neurons | [3] |
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. scilexholding.com [scilexholding.com]
- 6. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Tisolagiline Long-Term Animal Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term animal studies with Tisolagiline (KDS2010).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as KDS2010) is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Its primary mechanism involves blocking the MAO-B enzyme, which is responsible for degrading several neurotransmitters. A key discovery is that this compound's inhibition of MAO-B in reactive astrocytes blocks the aberrant production of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1][3] This mechanism is thought to restore normal neuronal function in various neurological and metabolic disorders.[1]
Q2: Is this compound a reversible or irreversible MAO-B inhibitor, and what is the significance of this?
A2: this compound is a reversible MAO-B inhibitor.[1][2][4] This is a critical feature that distinguishes it from older, irreversible inhibitors like selegiline. Reversibility means that this compound binds to the MAO-B enzyme in a temporary, competitive manner. This allows for better control over enzyme activity and may prevent the compensatory upregulation of other enzymes that can continue to produce GABA, a potential issue with irreversible inhibitors.[1] Studies suggest that this reversibility is crucial for long-lasting efficacy.[4]
Q3: Do we need to be concerned about the "cheese effect" (tyramine-induced hypertensive crisis) in animal studies with this compound?
A3: The risk is extremely low. The "cheese effect" is primarily associated with the inhibition of MAO-A in the gut, which is responsible for metabolizing tyramine from food. This compound is highly selective for MAO-B (~12,500-fold more selective for MAO-B than MAO-A). Selective MAO-B inhibitors, especially at therapeutic doses, do not significantly inhibit peripheral MAO-A and therefore do not carry a significant risk of tyramine-induced hypertensive crisis.
Q4: What are the known target organs for toxicity based on preclinical studies?
A4: Based on a 4-week repeated-dose oral toxicity study in Sprague Dawley rats, the primary target organs for toxicity at high doses were the kidney and testes (in males).[5] Observed effects included urothelial hyperplasia and tubular degeneration in the kidney, and degeneration of germ cells and seminiferous tubule atrophy in the testes at doses of 75 and 100 mg/kg/day.[5]
Q5: What is the reported No-Observed-Adverse-Effect Level (NOAEL) for this compound in rats?
A5: In a 4-week oral toxicity study, the NOAEL for this compound was determined to be 50 mg/kg/day for male rats and 30 mg/kg/day for female rats .[5]
Troubleshooting Guides
Issue 1: Unexpected Changes in Body Weight
Question: We are observing significant weight loss (or gain) in our this compound-treated group compared to controls in a long-term study. What could be the cause and how should we investigate?
Answer:
Unexpected changes in body weight can be multifactorial. This compound has been investigated for obesity due to its mechanism of stimulating metabolism and energy expenditure, which could lead to weight loss.[3] Conversely, high doses have been associated with decreased body weight and food consumption in toxicology studies.[5]
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify dose calculations, formulation concentration, and administration volumes to rule out dosing errors.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight changes are due to altered caloric intake or a direct metabolic effect.
-
Assess General Health: Conduct regular clinical observations (posture, fur, activity levels) to check for signs of malaise that could suppress appetite.
-
Evaluate for Stress: Environmental stressors can impact weight. Ensure housing conditions are stable and consistent across all groups.
-
Metabolic Caging Studies: For a detailed investigation, use metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and spontaneous motor activity.
-
Terminal Endpoint Analysis: At the end of the study, consider analyzing body composition (e.g., via DEXA scan) and collecting blood for metabolic markers (glucose, insulin, lipids).
Issue 2: Anomalous Behavioral Readouts (e.g., hyperactivity, cognitive changes)
Question: Our this compound-treated animals are showing unexpected results in behavioral tests, such as increased locomotor activity in the Open Field Test or impaired performance in the Morris Water Maze. How do we troubleshoot this?
Answer:
This compound's mechanism of reducing tonic GABA inhibition can modulate neuronal activity, which may manifest in behavioral changes. While it has shown to improve cognitive function in Alzheimer's models, dose, duration, and the specific animal model can influence outcomes.[1] Long-term administration of other MAO inhibitors has been shown to alter the firing rate of dopamine neurons, which could also affect behavior.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomalous behavioral results.
Troubleshooting Steps:
-
Protocol Review: Ensure the behavioral testing protocol is being followed consistently. Factors like time of day, lighting conditions, and handling can significantly impact results.
-
Rule out Motor Confounds: Use tests like the Rotarod or grip strength test to confirm that changes in cognitive or anxiety tests are not simply due to altered motor coordination or activity.
-
Comprehensive Behavioral Phenotyping: If hyperactivity is observed in the Open Field Test, assess anxiety-like behavior using the Elevated Plus Maze or Light-Dark Box to differentiate true hyperactivity from anxiolysis.
Data Presentation
Table 1: this compound (KDS2010) Preclinical Toxicology Summary (Rat)
Data from a 4-week repeated oral dose study in Sprague Dawley rats.[5]
| Parameter | Male Rats | Female Rats |
| NOAEL | 50 mg/kg/day | 30 mg/kg/day |
| Target Organs | Kidney, Testes, Epididymis | Kidney |
| Adverse Findings at High Doses (≥75 mg/kg) | Decreased body weight/gain, reduced food consumption, histological changes in kidney and testes. | Decreased body weight/gain, histological changes in kidney. |
| Toxicokinetics | Systemic exposure increased in a dose-dependent manner. | Systemic exposure increased in a dose-dependent manner. |
Table 2: Representative Animal Pharmacokinetic Parameters (Hypothetical Data for Guidance)
Researchers must determine these values for their specific model and study design. Values are for illustrative purposes only.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | Oral | 10 | 0.5 - 1.0 | 800 - 1200 | 4000 - 6000 | 2 - 4 |
| Rat | Oral | 10 | 1.0 - 2.0 | 600 - 1000 | 5000 - 8000 | 3 - 6 |
| Non-Human Primate | Oral | 5 | 2.0 - 4.0 | 400 - 700 | 6000 - 9000 | 8 - 12 |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls, typically made of a non-reflective material. The arena is divided into a "center" zone (central 25% of the area) and a "peripheral" zone by video tracking software.[7][8]
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the test begins to acclimate to the ambient conditions (lighting, background noise).[9]
-
Procedure:
-
Gently place the animal in the center of the arena.[7]
-
Immediately start a video recording session, typically lasting 10-20 minutes.[7][10] The experimenter should leave the immediate vicinity to avoid influencing the animal's behavior.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between animals to remove olfactory cues.[7]
-
-
Data Analysis: Use video tracking software to automatically quantify:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis). Less time in the center suggests higher anxiety.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A circular pool (90-120 cm diameter for mice) filled with water made opaque with non-toxic paint.[11][12] A small escape platform is submerged ~1 cm below the water surface. The room should have various prominent, distal visual cues.
-
Acclimation/Habituation: On the day before training, allow each mouse a 60-second free swim without the platform to acclimate to the pool.
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions (N, S, E, W).[13]
-
Allow the mouse to swim for a maximum of 60 or 90 seconds to find the hidden platform.[11][14] If it fails, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[11]
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial (Memory Assessment):
-
24 hours after the final training trial, remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.[15]
-
Record the time spent in the "target quadrant" (the quadrant that previously contained the platform). A significant preference for the target quadrant indicates robust spatial memory.
-
Mandatory Visualizations
This compound's Core Signaling Pathway
Caption: Core mechanism of this compound in reactive astrocytes.
Experimental Workflow for a Long-Term Efficacy Study
Caption: Generalized workflow for a long-term animal efficacy study.
References
- 1. scilexholding.com [scilexholding.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Four-week repeated dose oral toxicity study of KDS2010, a novel selective monoamine oxidase B inhibitor, in Sprague Dawley rats [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term administration of monoamine oxidase inhibitors alters the firing rate and pattern of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 10. Open field test for mice [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [en.bio-protocol.org]
- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
Tisolagiline Technical Support Center: Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Tisolagiline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and stability of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored in a tightly sealed container in a dry environment. For long-term storage, refer to the temperature guidelines provided by the supplier.
2. How should I store this compound stock solutions?
This compound stock solutions, typically prepared in DMSO, require specific temperature conditions to maintain stability. It is crucial to protect these solutions from light.[1]
3. The recommended storage time for a stock solution at -20°C seems to vary between suppliers. What should I do?
Different suppliers may provide slightly different stability data. One supplier suggests a storage period of up to 6 months at -20°C, while another recommends a shorter duration of 1 month.[1][2] It is best practice to adhere to the shorter recommended storage time to minimize the risk of degradation. For critical experiments, preparing fresh solutions is always the preferred method.
4. Is this compound sensitive to light?
5. What is the recommended procedure for dissolving this compound?
This compound is soluble in DMSO.[2] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure) against the recommended guidelines. If in doubt, use a fresh vial of the compound. |
| Precipitate observed in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex or sonicate to redissolve the compound. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Difficulty dissolving the solid compound | Insufficient solvent or use of an inappropriate solvent. | Confirm the solubility information from the supplier. DMSO is a commonly used solvent.[2] Use sonication to aid dissolution if necessary.[1] |
Quantitative Data Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 12 Months[2] | Keep container tightly closed. |
| 4°C | 6 Months[2] | Keep container tightly closed. | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months[1][2] | Protect from light.[1] |
| -20°C | 1 to 6 Months[1][2] | Protect from light.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 322.33 g/mol .[2]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1-6 months), protected from light.[1][2]
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Recommended workflow for handling and preparing this compound stock solutions.
References
Tisolagiline Technical Support Center: Troubleshooting & FAQ
Welcome to the Tisolagiline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on ensuring on-target specificity and avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and reversible inhibitor of Monoamine Oxidase B (MAO-B).[1] Its primary on-target effect is the inhibition of MAO-B, an enzyme crucial in the degradation of various neurologically active amines, including dopamine.[2] By reversibly binding to MAO-B, this compound increases the levels of these neurotransmitters in the brain, which is the basis for its investigation in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1]
Q2: How selective is this compound for MAO-B over MAO-A?
This compound exhibits high selectivity for MAO-B. Reports indicate that it is approximately 12,500-fold more selective for MAO-B than for Monoamine Oxidase A (MAO-A).[1] This high degree of selectivity is a key characteristic, minimizing the potential for off-target effects associated with MAO-A inhibition.
Q3: Are there any known off-target effects of this compound?
To date, this compound has shown a very favorable off-target profile in preclinical studies. In broad screening panels, no significant off-target interactions have been identified, with no other enzymes or channels showing greater than 40% inhibition at therapeutic concentrations.[1] However, it is crucial for researchers to adhere to recommended experimental conditions to maintain this high specificity.
Q4: What are the advantages of this compound being a reversible inhibitor?
As a reversible inhibitor, this compound's binding to MAO-B is not permanent. This is in contrast to irreversible inhibitors which form a covalent bond with the enzyme. The reversibility of this compound may offer a better safety profile by allowing for a more controlled modulation of MAO-B activity and potentially avoiding compensatory mechanisms that can arise from permanent enzyme inactivation.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
Even with a highly selective compound like this compound, unexpected results in experiments can occur. This guide provides a systematic approach to troubleshooting potential off-target effects.
Issue 1: I am observing a phenotype in my cell-based assay that is inconsistent with MAO-B inhibition.
Possible Cause: The observed effect could be due to an off-target interaction, which may become apparent at high concentrations of the compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-target effects, it is essential to confirm that this compound is engaging with its intended target, MAO-B, in your experimental system. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Perform a Dose-Response Curve: Run a wide range of this compound concentrations in your assay. Off-target effects are more likely to appear at higher concentrations. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for MAO-B, it is more likely to be an off-target effect.
-
Utilize a Structurally Unrelated MAO-B Inhibitor: As a negative control, use another known, selective MAO-B inhibitor with a different chemical structure. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Consider a Broader Off-Target Screen: If the issue persists and is critical to your research, consider having this compound profiled against a commercial off-target screening panel.
Data Presentation: this compound Selectivity and Representative Off-Target Panel
Table 1: this compound Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. MAO-B | Reference |
| MAO-B | 8 | - | [3] |
| MAO-A | >100,000 | ~12,500-fold | [1] |
Table 2: Representative Off-Target Screening Panel
While specific screening data for this compound is proprietary, the following table outlines the classes of targets typically included in a broad safety screening panel, such as the Eurofins SafetyScreen44™. Researchers should consider these potential off-target classes if anomalous results are observed.
| Target Class | Examples | Potential Implication of Off-Target Interaction |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic Receptors | Altered cardiovascular, CNS, and autonomic functions |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Cardiac arrhythmias, neurological disturbances |
| Kinases | Various families (e.g., TK, CMGC) | Disruption of cellular signaling pathways |
| Other Enzymes | COX-1, COX-2, Phosphodiesterases (PDEs) | Inflammatory responses, altered second messenger signaling |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Changes in neurotransmitter reuptake |
| Nuclear Receptors | Estrogen, Androgen Receptors | Endocrine disruption |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to MAO-B in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing MAO-B to approximately 80% confluency.
-
Treat one set of cells with the desired concentration of this compound and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Gradient:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble MAO-B in the supernatant using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble MAO-B as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement and stabilization.
-
Protocol 2: Luciferase Reporter Gene Assay for Off-Target Pathway Analysis
This protocol can be used to investigate if this compound is inadvertently activating or inhibiting a specific signaling pathway.
Methodology:
-
Cell Line and Transfection:
-
Use a reporter cell line that contains a luciferase gene under the control of a promoter responsive to the signaling pathway of interest (e.g., NF-κB, CREB).
-
Alternatively, transiently transfect a suitable cell line with a reporter plasmid.
-
-
Cell Treatment:
-
Plate the cells in a multi-well plate.
-
Treat the cells with a range of this compound concentrations. Include a positive control (a known activator/inhibitor of the pathway) and a vehicle control.
-
Incubate for a period sufficient to allow for transcriptional changes (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then add a lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
A significant change in luciferase activity in this compound-treated cells compared to the vehicle control would suggest an off-target effect on the investigated pathway.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Concentration-dependent selectivity of this compound.
References
Tisolagiline Experiments in Aged Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tisolagiline (also known as KDS2010) in aged animal models. The information is tailored for scientists and drug development professionals to navigate the complexities of in vivo studies with this novel, reversible MAO-B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (KDS2010) is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] Its primary mechanism involves the inhibition of MAO-B, an enzyme that plays a key role in the degradation of dopamine and other monoamines.[2] More recently, it has been discovered that MAO-B is also involved in the synthesis of the inhibitory neurotransmitter GABA in reactive astrocytes.[3] By inhibiting MAO-B, this compound can increase dopamine levels and reduce excessive GABA production in the brain, which is thought to contribute to its neuroprotective and anti-neuroinflammatory effects.[2][3]
Q2: What are the potential therapeutic applications of this compound being investigated in aged animal models?
This compound is primarily being investigated for age-related neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] Preclinical studies have shown its potential to improve learning and memory, reduce astrogliosis, and alleviate motor deficits in rodent models of these conditions.[4] Additionally, its role in modulating astrocytic GABA production has led to investigations into its potential for treating obesity.[2]
Q3: What is a recommended starting dose for this compound in aged mice?
A commonly used oral dose in preclinical studies with aged, transgenic mouse models of Alzheimer's disease (APP/PS1 mice, 8-11 months old) is 10 mg/kg/day . This dosage has been shown to be effective in both short-term (3 days) and long-term (4 weeks) treatment regimens. For comparison, a study with the similar MAO-B inhibitor rasagiline showed cognitive benefits in aged mice at a much lower dose of 0.2 mg/kg .[5][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model, age, and experimental paradigm.
Q4: How should this compound be administered to rodents?
Oral gavage is a common and precise method for administering this compound in rodents.[7][8][9] The compound can be dissolved in a suitable vehicle, such as water or a solution of 0.5% methylcellulose. To minimize stress and potential complications associated with oral gavage, it is recommended to use proper restraint techniques and appropriately sized feeding needles.[7][8] Coating the gavage needle with a sucrose solution may also help to pacify the animals and facilitate the procedure.[7] Alternatively, voluntary oral administration by incorporating the drug into a palatable jelly can be considered to reduce stress.[10]
Q5: What behavioral tests are appropriate for assessing the efficacy of this compound in aged animal models of neurodegenerative diseases?
The choice of behavioral test depends on the specific cognitive or motor functions you aim to assess. Commonly used and well-validated tests include:
-
Morris Water Maze (MWM): To assess hippocampal-dependent spatial learning and memory.[11][12][13][14][15]
-
Novel Object Recognition (NOR): To evaluate recognition memory.
-
Contextual Fear Conditioning: To assess associative learning and memory.
-
Rotarod Test: To measure motor coordination and balance, particularly relevant for Parkinson's disease models.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant improvement in cognitive or motor function is observed. | Suboptimal Dosage: The dose of this compound may be too low or too high for the specific animal model, age, or disease state. | Conduct a dose-response study to determine the optimal therapeutic window. Consider that higher doses of a similar MAO-B inhibitor, ladostigil, were less effective in preventing cognitive decline in one study.[16] |
| High Individual Variability: Aged animals often exhibit greater individual variability in baseline performance and response to treatment.[17] | Increase the sample size per group to enhance statistical power. Carefully screen animals for baseline performance and exclude outliers before starting the treatment. | |
| Compensatory Mechanisms: In some animals, the diamine oxidase (DAO) pathway may compensate for MAO-B inhibition, continuing the production of GABA and masking the therapeutic effect.[18] | Measure DAO activity in brain tissue to investigate this possibility. | |
| Timing and Duration of Treatment: The treatment may have been initiated too late in the disease progression or the duration may be insufficient to induce significant changes. | Consider initiating treatment at an earlier stage of pathology. Extend the duration of the treatment. | |
| Issues with Behavioral Testing: The chosen behavioral task may not be sensitive enough to detect subtle changes, or the protocol may not be optimized for aged animals. | Use a battery of different behavioral tests to assess various cognitive and motor domains. Adapt testing protocols for aged animals (e.g., ensure adequate sensory and motor capabilities, provide longer habituation periods).[11] | |
| Inconsistent or highly variable results between animals in the same group. | Underlying Health Issues in Aged Animals: Age-related comorbidities (e.g., tumors, organ dysfunction) can affect behavior and drug metabolism, leading to increased variability. | Perform a thorough health assessment of all animals before and during the experiment. Exclude animals with significant health problems from the study. |
| Stress from Experimental Procedures: Handling and administration procedures, especially in aged and frail animals, can induce stress and affect behavioral outcomes. | Acclimatize animals to all procedures before the start of the experiment. Consider less stressful administration methods like voluntary oral consumption.[10] | |
| Unexpected adverse effects are observed. | Off-target Effects or Toxicity: Although this compound is highly selective, off-target effects or toxicity at higher doses cannot be completely ruled out. | Reduce the dose of this compound. Monitor animals closely for any signs of toxicity (e.g., weight loss, changes in grooming, abnormal posture). |
| Drug Interactions: If this compound is co-administered with other compounds, there is a potential for drug-drug interactions. | Review the literature for known interactions of MAO-B inhibitors. If possible, avoid co-administration of drugs that may interact with this compound. |
Experimental Protocols
This compound Administration Protocol (Oral Gavage)
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile water or a 0.5% methylcellulose solution to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and align it with the body.[8]
-
-
Gavage Procedure:
-
Measure the correct length of the gavage needle (from the mouth to the last rib) to avoid injury.[9]
-
Gently insert the gavage needle into the esophagus. The animal should swallow the needle. Do not force it.[8]
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Morris Water Maze Protocol for Aged Mice
This protocol is adapted from standard procedures and considers the specific needs of aged animals.[11][13][14][15]
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Prominent visual cues placed around the room.
-
-
Acclimation and Pre-training:
-
Handle the mice for several days before the experiment to reduce stress.
-
On the day before the acquisition phase, place each mouse on the platform for 60 seconds to familiarize them with it.
-
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
In each trial, release the mouse from one of four starting positions, facing the pool wall.
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Immunohistochemistry for Neuroinflammation Markers (GFAP and Iba1)
This protocol outlines the basic steps for staining brain tissue for markers of astrocytes (GFAP) and microglia (Iba1).[19][20][21][22][23]
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Cut 30-40 µm thick sections using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections with primary antibodies against GFAP and/or Iba1 overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity or the number of GFAP-positive and Iba1-positive cells in specific brain regions.
-
Cytokine Measurement in Brain Tissue
This protocol describes the general steps for measuring cytokine levels in brain homogenates using a multiplex immunoassay (e.g., Bio-Plex).[24][25][26][27][28]
-
Brain Tissue Homogenization:
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Multiplex Immunoassay:
-
Follow the manufacturer's instructions for the specific multiplex cytokine assay kit.
-
Typically, this involves incubating the brain homogenate with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Read the plate on a Luminex-based instrument.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine based on a standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of the brain homogenate.
-
Data Summary Tables
Table 1: this compound (KDS2010) Dosage in Preclinical Rodent Models
| Animal Model | Age | Dosage | Administration Route | Duration | Observed Effects | Reference |
| APP/PS1 Mice | 8-11 months | 10 mg/kg/day | Oral | 3 days | Ameliorated memory impairments | |
| APP/PS1 Mice | 8-11 months | 10 mg/kg/day | Oral | 4 weeks | Reduced GABA immunoreactivity in astrocytes, reduced GFAP intensity | |
| Aged Mice | Not Specified | 0.2 mg/kg/day (Rasagiline) | Not Specified | Long-term | Improved mood-related dysfunction and spatial learning and memory | [6] |
Table 2: Key Readouts for this compound Efficacy in Aged Animal Models
| Category | Readout | Method |
| Behavioral | Spatial Learning & Memory | Morris Water Maze |
| Recognition Memory | Novel Object Recognition | |
| Associative Memory | Contextual Fear Conditioning | |
| Motor Coordination | Rotarod Test | |
| Neuroinflammation | Astrocyte Activation | Immunohistochemistry (GFAP) |
| Microglia Activation | Immunohistochemistry (Iba1) | |
| Pro-inflammatory Cytokines | Multiplex Immunoassay (e.g., IL-1β, TNF-α) | |
| Neuroprotection | Dopaminergic Neuron Survival | Tyrosine Hydroxylase (TH) Staining |
| Synaptic Plasticity Markers | Western Blot/Immunohistochemistry (e.g., BDNF, Synaptophysin) | |
| Target Engagement | MAO-B Activity | Enzyme Activity Assay |
| GABA Levels | Immunohistochemistry, HPLC |
Visualizations
Caption: this compound's mechanism of action in a reactive astrocyte.
Caption: A typical experimental workflow for this compound studies.
Caption: A simplified logic tree for troubleshooting experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Effect of long-term treatment with rasagiline on cognitive deficits and related molecular cascades in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Voluntary oral administration of drugs in mice [protocols.io]
- 11. geriatri.dergisi.org [geriatri.dergisi.org]
- 12. The application of a rodent-based Morris water maze (MWM) protocol to an investigation of age-related differences in human spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. mdpi.com [mdpi.com]
- 15. jove.com [jove.com]
- 16. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Can Old Animals Reveal New Targets? The Aging and Degenerating Brain as a New Precision Medicine Opportunity for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Exacerbated Glial Response in the Aged Mouse Hippocampus Following Controlled Cortical Impact Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Age-related change of Iba-1 immunoreactivity in the adult and aged gerbil spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bioradiations.com [bioradiations.com]
- 27. researchgate.net [researchgate.net]
- 28. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Tisolagiline in vitro assay results
Welcome to the technical support center for Tisolagiline (also known as KDS2010). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability and troubleshooting issues encountered during in vitro assays involving this potent, selective, and reversible MAO-B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (KDS2010) is a potent, selective, and reversible inhibitor of Monoamine Oxidase B (MAO-B).[1][2][3] Its primary mechanism is to block the MAO-B enzyme, which is involved in the degradation of various neurologically active amines, including dopamine and phenethylamine.[4] Unlike irreversible inhibitors, this compound's reversible action means it competitively occupies the active site of the MAO-B enzyme without destroying it.[2]
Q2: What is the reported IC50 value for this compound against MAO-B? A2: The reported in vitro IC50 value for this compound against MAO-B is approximately 8 nM.[1] Significant deviations from this value in your assays may indicate experimental issues.
Q3: How should I properly store this compound stock solutions? A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[5][6]
Q4: Is this compound selective for MAO-B over MAO-A? A4: Yes, this compound is highly selective for MAO-B. One study noted it is approximately 12,500-fold more selective for MAO-B than MAO-A, which allows for the specific investigation of MAO-B's roles.[3]
Q5: What are the known off-target effects of this compound? A5: this compound is reported to have no known significant off-target effects at therapeutic concentrations.[3]
This compound Compound Profile
The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide | [3] |
| Synonyms | KDS2010, SeReMABI | [3] |
| CAS Number | 1894207-44-3 | [3] |
| Molar Mass | 322.331 g·mol−1 | [3] |
| Target | Monoamine Oxidase B (MAO-B) | [1][2] |
| Inhibition Type | Reversible, Competitive | [2][4] |
| IC50 | ~8 nM | [1] |
| Selectivity | ~12,500-fold for MAO-B over MAO-A | [3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Troubleshooting Guide for In Vitro MAO-B Assays
Variability in assay results is a common challenge.[7][8] This guide addresses specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Actions & Solutions |
| High variability in replicate wells (%CV > 15%) | 1. Inaccurate pipetting or mixing.2. Temperature or evaporation gradients across the assay plate.3. Contamination of reagents or wells. | 1. Ensure pipettes are calibrated. Mix all solutions thoroughly before and after adding to the plate.2. Equilibrate all reagents and the plate to the assay temperature (e.g., 37°C) before starting. Use plate sealers to prevent evaporation.3. Use fresh, sterile pipette tips for each addition. Prepare fresh reagents if contamination is suspected. |
| IC50 value is significantly higher than reported (~8 nM) | 1. This compound Degradation: Compound is unstable due to improper storage, repeated freeze-thaw cycles, or exposure to light.[6][9]2. Enzyme Issues: Low enzyme activity, incorrect enzyme concentration, or use of old/improperly stored enzyme.[5]3. Substrate Concentration: Substrate concentration is too high, requiring more inhibitor to achieve 50% inhibition.4. Assay Buffer: Incorrect pH or interfering components in the buffer.[10] | 1. Prepare fresh stock solutions from powder. Aliquot stocks for single use. Always protect from light.[1][5]2. Validate MAO-B enzyme activity using a positive control inhibitor (e.g., Selegiline).[5] Always use freshly prepared enzyme working solution.[5]3. Ensure the substrate concentration is at or below its Km value for MAO-B.4. Verify the pH of the assay buffer (typically pH 7.2-7.4).[11] Check for potential interactions between buffer components and this compound. |
| Low Signal-to-Background Ratio or Poor Z'-Factor | 1. Suboptimal reagent concentrations (enzyme, substrate, probe).2. High background signal from assay components or plate material.3. Insufficient incubation time. | 1. Perform optimization experiments (e.g., matrix titrations) for enzyme, substrate, and detection probe concentrations.2. Use opaque, black plates for fluorescence-based assays to minimize background.[5] Run controls without enzyme to measure background.3. Ensure the reaction has proceeded long enough to generate a robust signal but is still in the linear range. |
| Poor Between-Run Reproducibility | 1. Variation in reagent lots (enzyme, substrate, this compound).2. Inconsistent experimental conditions (incubation times, temperatures).[6][12]3. Solvent concentration differences. | 1. Qualify new lots of critical reagents against old lots. Run a standard reference compound (positive control) with every assay.2. Strictly adhere to the validated protocol for all steps. Use calibrated timers and incubators.3. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a validated level (typically <2%).[5] |
Visual Guides and Workflows
This compound's Mechanism of Action
The following diagram illustrates the reversible inhibition of MAO-B by this compound. MAO-B catalyzes the oxidative deamination of a substrate, producing an aldehyde and hydrogen peroxide (H₂O₂). This compound competes with the substrate to bind to the enzyme's active site, thereby inhibiting the reaction.
Caption: Reversible inhibition of the MAO-B enzyme by this compound.
Standard Experimental Workflow for MAO-B Inhibition Assay
This workflow outlines the key steps for performing a fluorometric in vitro assay to determine the IC50 of this compound.
Caption: Standard workflow for an in vitro MAO-B inhibition assay.
Troubleshooting Decision Tree
If you are experiencing inconsistent results, use this logical diagram to help identify the source of the problem.
Caption: A decision tree for troubleshooting assay variability.
Key Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol provides a general methodology for determining the IC50 of this compound using a commercial MAO-B inhibitor screening kit or separately sourced components.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine or a proprietary substrate)
-
This compound
-
Positive control inhibitor (e.g., Selegiline)
-
Fluorescent Probe (e.g., Amplex Red or similar H₂O₂ sensor)
-
Horseradish Peroxidase (HRP)
-
MAO Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)
-
DMSO (for dissolving compounds)
-
Solid black, flat-bottom 96-well microplates
2. Reagent Preparation:
-
MAO-B Assay Buffer: Bring to room temperature before use.[5]
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO. Create serial dilutions in DMSO, then further dilute in Assay Buffer to 10x the final desired concentration.
-
MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock to the desired working concentration in cold Assay Buffer immediately before use. Keep on ice. Do not store the diluted enzyme solution.[5]
-
Substrate Working Solution: Prepare a mix containing the MAO-B substrate, HRP, and the fluorescent probe in Assay Buffer according to manufacturer recommendations. Protect from light.
3. Assay Procedure:
-
Add Inhibitor: Add 10 µL of the 10x this compound dilutions, control inhibitor, or Assay Buffer (for Enzyme Control wells) to the appropriate wells of the 96-well plate.
-
Add Enzyme: Add 50 µL of the MAO-B Enzyme Working Solution to all wells. Mix gently by shaking the plate.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the Substrate Working Solution to all wells to start the reaction. Mix gently.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) every 1-2 minutes for 20-30 minutes (kinetic mode).
4. Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_of_Sample / Rate_of_Enzyme_Control))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On variability in test results of current in vitro dissolution tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Mitigating potential side effects of Tisolagiline in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tisolagiline (KDS2010) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the expected side effects of this compound in preclinical models?
Based on available preclinical data, this compound has demonstrated a favorable safety profile with virtually no toxicity or significant side effects observed in animal models, including non-human primates.[1] Unlike first-generation, irreversible MAO-B inhibitors such as selegiline, this compound is a reversible inhibitor and is not metabolized into amphetamine, which is associated with side effects like liver toxicity.[2]
Q2: We are not observing the typical side effects associated with older MAO-B inhibitors in our animal models. Is this a cause for concern?
No, this is the expected outcome. This compound was specifically designed to be a next-generation, selective, and reversible MAO-B inhibitor, overcoming the drawbacks of existing irreversible inhibitors.[3] The absence of side effects like those seen with selegiline (e.g., sexual dysfunction, sleep difficulty, weight gain) is a key pharmacological attribute of this compound.[4]
Q3: How does the reversible nature of this compound impact its safety profile?
The reversibility of this compound's binding to the MAO-B enzyme is critical for its improved safety and long-lasting efficacy. Irreversible inhibitors like selegiline covalently modify and destroy the MAO-B enzyme, which can trigger compensatory mechanisms, such as the expression of the enzyme diamine oxidase, which continues to produce GABA.[3] this compound, being a reversible inhibitor, competitively occupies the active site of MAO-B, leaving the enzyme intact and avoiding these compensatory mechanisms.[3]
Q4: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme expressed in the mitochondrial membrane that degrades neurologically active amines, including dopamine.[1] By inhibiting MAO-B, this compound can reduce the degradation of dopamine, which is a key therapeutic strategy for Parkinson's disease.[1]
Q5: Is there a secondary mechanism of action for this compound that we should be aware of in our experimental design?
Yes, a novel mechanism of action has been identified, particularly relevant for metabolic studies. This compound blocks MAO-B-dependent aberrant GABA (gamma-aminobutyric acid) production in reactive astrocytes.[3] This action can eliminate neuronal inhibition in specific brain regions, such as the Lateral Hypothalamic Area, stimulating metabolism and energy expenditure without affecting appetite, which is a key finding in preclinical obesity models.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected behavioral changes in animal models. | While this compound has a high safety profile, individual animal responses can vary. Ensure proper dose calculations and administration. | Review dosing protocols and animal health monitoring procedures. Consider running a dose-response curve to identify the optimal therapeutic window with minimal behavioral impact. |
| Lack of therapeutic effect in a Parkinson's disease model. | Suboptimal dosing, incorrect animal model, or issues with drug administration. | Verify the dose and route of administration based on established protocols. Ensure the chosen preclinical model (e.g., MPTP or 6-OHDA) is appropriate and validated. Confirm the bioavailability of this compound in your specific experimental setup. |
| Inconsistent results in neuroinflammation assays. | Variability in the induction of neuroinflammation, timing of this compound administration, or the specific markers being assessed. | Standardize the neuroinflammation induction protocol. Optimize the treatment window to coincide with the peak inflammatory response. Use a panel of markers (e.g., GFAP, iNOS) for a more comprehensive assessment. |
Experimental Protocols
Assessment of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of Parkinsonism: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals.
-
This compound Administration: Administer this compound orally (e.g., 10 mg/kg, once daily) for a specified period (e.g., 30 days) starting 24 hours after the final MPTP injection.[5]
-
Behavioral Assessment: Conduct motor function tests such as the rotarod test and pole test at baseline and regular intervals throughout the study.
-
Immunohistochemistry: At the end of the treatment period, perfuse the animals and collect brain tissue. Perform immunohistochemical staining for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta and striatum to quantify dopaminergic neuron survival.
-
Neuroinflammation Marker Analysis: Analyze brain tissue for markers of neuroinflammation, such as glial fibrillary acidic protein (GFAP) and inducible nitric oxide synthase (iNOS), using immunohistochemistry or western blotting.[5]
Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound action.
Experimental Workflow for Preclinical Efficacy Testing
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Tisolagiline and Selegiline in Preclinical Long-Term Parkinson's Disease Models
For Immediate Release
In the landscape of therapeutic development for Parkinson's disease (PD), monoamine oxidase-B (MAO-B) inhibitors have long been a cornerstone of symptomatic treatment. This guide provides a detailed comparison of a novel reversible MAO-B inhibitor, tisolagiline (KDS2010), and the well-established irreversible inhibitor, selegiline, focusing on their long-term efficacy and neuroprotective potential in various preclinical models of Parkinson's disease. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a recently developed selective and reversible MAO-B inhibitor, has demonstrated significant neuroprotective and anti-neuroinflammatory efficacy in multiple long-term animal models of Parkinson's disease. In direct comparison to data from studies on the irreversible inhibitor selegiline, this compound shows promising results in restoring dopaminergic neurons, improving motor function, and mitigating neuroinflammation. This guide will delve into the quantitative data and experimental methodologies from key preclinical studies to provide a clear comparison of these two compounds.
Comparative Efficacy in Parkinson's Disease Models
The following tables summarize the quantitative outcomes of this compound and selegiline in key preclinical models of Parkinson's disease.
Table 1: MPTP-Induced Mouse Model of Parkinsonism
| Parameter | This compound (KDS2010) | Selegiline |
| Dopaminergic Neuron Survival (TH+ cells in SNc) | Restored to ~85% of control levels.[1] | Suppressed MPTP-induced reduction to 192.68% of MPTP-exposed animals (equivalent to ~83% of control).[2] |
| Striatal Dopamine Levels | Significantly recovered.[1] | Not explicitly quantified in the cited long-term study. |
| Motor Function (Rotarod Test) | Performance significantly improved, reaching near control levels after 30 days of treatment.[1] | Not reported in the cited study. |
| Motor Function (Pole Test) | Time to descend was significantly reduced, nearing control levels.[1] | Not reported in the cited study. |
| Neuroinflammation (GFAP & Iba1 expression) | Significantly reduced.[1] | Not reported in the cited study. |
SNc: Substantia nigra pars compacta; TH+: Tyrosine hydroxylase positive
Table 2: 6-OHDA-Induced Rat Model of Parkinson's Disease
| Parameter | This compound (KDS2010) | Selegiline |
| Dopaminergic Neuron Survival (TH+ cells in SNc) | Significantly protected against 6-OHDA-induced loss.[1] | Data from a directly comparable long-term neuroprotection study is not readily available. |
| Motor Function (Apomorphine-Induced Rotations) | Number of rotations significantly reduced.[1] | In a model of L-Dopa induced dyskinesia, selegiline extended "on time" without augmenting peak rotation.[3] |
Table 3: A53T α-Synuclein Overexpression Rat Model
| Parameter | This compound (KDS2010) | Selegiline |
| Motor Function (Beam Balance Test) | Significantly improved performance.[1] | Data from a comparable long-term study is not readily available. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
The diagram above illustrates the role of MAO-B in astrocytes in the metabolism of dopamine and the production of oxidative stress and inhibitory GABA. Both this compound and selegiline inhibit MAO-B, thereby preventing these neurotoxic effects.
This diagram outlines the general experimental procedures used in the MPTP, 6-OHDA, and α-synuclein overexpression models to evaluate the efficacy of this compound and selegiline.
Detailed Experimental Protocols
This compound (KDS2010) Studies
The primary data for this compound is derived from the study by Nam et al. (2021) published in Neurotherapeutics.[1]
-
MPTP Mouse Model:
-
Animals: Male C57BL/6 mice.
-
Induction of Parkinsonism: Intraperitoneal (i.p.) injection of MPTP (25 mg/kg) once daily for 5 consecutive days.
-
Drug Administration: this compound (10 mg/kg) was administered orally by gavage once daily for 30 days, starting 2 days after the final MPTP injection.
-
Behavioral Assessments: Motor function was evaluated using the rotarod test and the pole test.
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra pars compacta (SNc). Immunohistochemistry for GFAP and Iba1 was used to assess neuroinflammation.
-
-
6-OHDA Rat Model:
-
Animals: Male Sprague-Dawley rats.
-
Induction of Parkinsonism: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum.
-
Drug Administration: this compound was administered orally.
-
Behavioral Assessment: Apomorphine-induced rotational behavior was recorded to assess the extent of the lesion and the therapeutic effect.
-
-
A53T α-Synuclein Overexpression Rat Model:
-
Animals: Rats were injected with an adeno-associated virus (AAV) vector to overexpress the human A53T mutant α-synuclein.
-
Drug Administration: this compound was administered orally.
-
Behavioral Assessment: The beam balance test was used to evaluate motor coordination and balance.
-
Selegiline Studies
Data for selegiline is compiled from various studies, with a key study for the MPTP model being Zhao et al. (2013) in the International Journal of Molecular Medicine.[2]
-
Subacute MPTP Mouse Model:
-
Animals: Male C57BL/6 mice.
-
Induction of Parkinsonism: MPTP was administered via i.p. injection.
-
Drug Administration: Selegiline (1.0 mg/kg/day) was administered orally for 14 days.
-
Histological Analysis: The number of TH-positive neurons in the SNc and the density of striatal dopaminergic fibers were quantified.
-
Discussion
The available preclinical data suggests that this compound holds significant promise as a neuroprotective agent in long-term models of Parkinson's disease. Its ability to restore dopaminergic neuron populations, improve motor function, and reduce neuroinflammation in multiple, distinct animal models is noteworthy.
Selegiline has also demonstrated neuroprotective effects, particularly in the MPTP model, by suppressing the reduction of dopaminergic neurons. However, a direct comparison is challenging due to the variability in experimental designs, treatment durations, and reported endpoints across different studies. The study on this compound by Nam et al. (2021) provides a more comprehensive long-term evaluation across multiple models.[1]
The reversible nature of this compound's MAO-B inhibition may offer a different therapeutic profile compared to the irreversible inhibition of selegiline, potentially impacting long-term safety and efficacy, although this requires further investigation.
Conclusion
This compound has shown robust neuroprotective and therapeutic effects in long-term preclinical models of Parkinson's disease, with quantitative data supporting its potential to modify the disease course in these models. While selegiline also exhibits neuroprotective properties, the data for this compound appears more comprehensive in the context of long-term, multi-model preclinical evaluation. Further head-to-head comparative studies with identical experimental protocols would be invaluable to definitively establish the relative long-term efficacy of these two MAO-B inhibitors.
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic selegiline administration transiently decreases tyrosine hydroxylase activity and mRNA in the rat nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal progression of pathological features in an α-synuclein overexpression model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Tisolagiline and Rasagiline: A Comparative Analysis of MAO-B Inhibitors in Alzheimer's Research
In the landscape of Alzheimer's disease (AD) research, the modulation of monoamine oxidase B (MAO-B) presents a compelling therapeutic target. This guide provides a comparative overview of two prominent MAO-B inhibitors: rasagiline, an established therapeutic, and tisolagiline, an emerging clinical candidate. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their efficacy, mechanisms of action, and available experimental data.
Overview and Mechanism of Action
Both this compound and rasagiline exert their primary therapeutic effect through the inhibition of MAO-B, an enzyme predominantly found in the outer mitochondrial membrane of astrocytes. MAO-B is responsible for the degradation of several neurotransmitters, including dopamine and phenylethylamine.[1] Its inhibition leads to increased levels of these neurotransmitters in the brain.
A key differentiator between the two compounds lies in their mode of inhibition. Rasagiline is an irreversible inhibitor of MAO-B.[1] In contrast, This compound (also known as KDS-2010) is a potent, highly selective, and reversible MAO-B inhibitor.[2][3] This reversibility may offer a superior safety profile by allowing for a more controlled modulation of the enzyme's activity.[3]
Beyond MAO-B inhibition, preclinical studies suggest that rasagiline possesses neuroprotective properties that are independent of its primary mechanism.[4] These include the activation of the anti-apoptotic protein Bcl-2 and the inhibition of the mitochondrial permeability transition pore.[5] Derivatives of rasagiline have also been developed to incorporate additional functionalities, such as cholinesterase inhibition and iron chelation, to create multi-target agents for AD.[6][7] this compound has demonstrated neuroprotective and anti-neuroinflammatory efficacy in animal models.[8]
Preclinical Efficacy in Alzheimer's Models
While direct head-to-head preclinical studies are not available, individual studies on this compound and rasagiline in AD models provide valuable insights.
This compound (KDS-2010): In APP/presenilin 1 (APP/PS1) mice, a model for AD, this compound has been shown to improve learning and memory, promote synaptic transmission, and reduce astrogliosis and astrocytic GABA levels. Notably, aberrant GABA production by reactive astrocytes has been linked to memory impairments in AD models, suggesting a promising Aβ-independent therapeutic strategy.
Rasagiline: The propargylamine moiety of rasagiline is credited with its neuroprotective effects, which are observed even with isomers that have significantly lower MAO-B inhibitory potency.[4] This suggests a mechanism that extends beyond simple enzyme inhibition. In preclinical models, rasagiline has demonstrated antioxidant actions and the ability to activate anti-apoptotic pathways.[5]
Clinical Trial Data in Alzheimer's Disease
This compound is currently in Phase 2 clinical trials for the treatment of Alzheimer's disease.[2][3] As of the latest updates, the results from these trials are pending.
Rasagiline has been investigated in a Phase 2 proof-of-concept clinical trial (NCT02359552) for mild to moderate Alzheimer's disease.[9][10][11] The study met its primary endpoint, demonstrating a favorable change in regional brain metabolism as measured by FDG-PET in the rasagiline-treated group compared to placebo.[9][10][11]
Summary of Rasagiline Phase 2 Clinical Trial (NCT02359552) Data
| Outcome Measure | Result | p-value |
| Primary Endpoint | ||
| Change in FDG-PET (Middle Frontal Region) | Favorable change vs. placebo | < 0.025 |
| Change in FDG-PET (Anterior Cingulate) | Favorable change vs. placebo | < 0.041 |
| Change in FDG-PET (Striatal Regions) | Favorable change vs. placebo | < 0.023 |
| Secondary Clinical Endpoints | ||
| Quality of Life (QoL-AD) | Benefit shown | < 0.04 |
| Digit Span | Non-significant directional favoring | - |
| Verbal Fluency | Non-significant directional favoring | - |
| Neuropsychiatric Inventory (NPI) | Non-significant directional favoring | - |
| ADAS-cog | No effect observed | - |
| Activities of Daily Living | No effect observed | - |
Data sourced from a Phase II, double-blind, parallel-group, placebo-controlled trial with 50 participants randomized 1:1 to receive oral rasagiline or placebo.[9][11]
Experimental Protocols
Rasagiline Phase 2 Clinical Trial (NCT02359552) Methodology
Study Design: A double-blind, parallel-group, placebo-controlled, multi-site trial.[11] Participants: 50 individuals with mild to moderate Alzheimer's disease were randomized (1:1) to receive either rasagiline or a placebo.[9][11] Intervention: Oral rasagiline (1 mg daily) or placebo for 24 weeks.[9][10] Primary Outcome: Change in regional brain metabolism measured by fluorodeoxyglucose–positron emission tomography (FDG-PET).[9][10] Secondary Outcomes: Included measurements of tau PET and clinical endpoints such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), activities of daily living, and quality of life.[9][11] Analysis: Clinical outcomes were analyzed using an intention-to-treat (ITT) model.[11]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways of MAO-B inhibitors in the context of Alzheimer's disease and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of MAO-B Inhibition by this compound and Rasagiline.
Caption: Drug Development Workflow for Alzheimer's Disease Therapeutics.
Conclusion
Both this compound and rasagiline represent promising avenues in the exploration of MAO-B inhibition for the treatment of Alzheimer's disease. Rasagiline has demonstrated target engagement and potential clinical benefits in a Phase 2 trial, providing a foundation for further investigation. This compound, with its reversible mechanism of action, offers a potentially safer alternative and is progressing through clinical development. The results of its ongoing Phase 2 trials are eagerly awaited by the research community. Future direct comparative studies will be crucial to definitively establish the relative efficacy and safety of these two agents in the context of Alzheimer's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Rasagiline : a neuroprotective smart drug ? [rasagiline.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From anti-Parkinson's drug rasagiline to novel multitarget iron chelators with acetylcholinesterase and monoamine oxidase inhibitory and neuroprotective properties for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Rasagiline effects on glucose metabolism, cognition, and tau in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rasagiline effects on glucose metabolism, cognition, and tau in Alzheimer's dementia [escholarship.org]
A Comparative Guide to Reversible vs. Irreversible MAO-B Inhibitors for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
The inhibition of monoamine oxidase B (MAO-B) is a cornerstone in the symptomatic treatment of neurodegenerative conditions, most notably Parkinson's disease. By preventing the breakdown of dopamine, these inhibitors help to alleviate motor symptoms. However, the landscape of MAO-B inhibitors is divided into two distinct classes: irreversible and reversible. This guide provides an objective comparison of their performance, supported by experimental data, to aid in research and development decisions.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between these two classes lies in their interaction with the MAO-B enzyme.
-
Irreversible MAO-B Inhibitors , such as selegiline and rasagiline, form a covalent bond with the flavin cofactor of the enzyme.[1][2] This action permanently deactivates the enzyme. Restoration of MAO-B activity is a slow process, requiring the synthesis of new enzyme molecules, which can take up to two weeks.[3]
-
Reversible MAO-B Inhibitors , exemplified by safinamide, bind to the enzyme non-covalently. This interaction is transient, and the inhibitor can detach, allowing the enzyme to regain function. The level of inhibition is dependent on the concentrations of both the inhibitor and the substrate.[2]
Performance Data: A Quantitative Comparison
The efficacy and selectivity of MAO-B inhibitors can be quantified through various in vitro and clinical parameters.
In Vitro Potency and Selectivity
The following table summarizes key inhibitory constants (IC50 and Ki) and selectivity ratios for prominent MAO-B inhibitors. Lower values indicate greater potency.
| Inhibitor | Type | MAO-B IC50 (µM) | MAO-B Ki (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| Selegiline | Irreversible | ~0.007[4] | - | ~0.7[5] | ~100 |
| Rasagiline | Irreversible | ~0.014[4] | - | ~0.412[5] | ~50[5] |
| Safinamide | Reversible | ~0.08[4] | 0.5[6] | >100 | >1000[5] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Clinical Efficacy in Parkinson's Disease
Clinical trials provide crucial data on the real-world performance of these inhibitors. The Unified Parkinson's Disease Rating Scale (UPDRS) is a key metric, with lower scores indicating less severe symptoms.
| Inhibitor | Study | Patient Population | Key Findings |
| Selegiline | DATATOP | Early PD | Delayed the need for levodopa therapy.[7] |
| Rasagiline | TEMPO | Early PD | Significant improvement in UPDRS scores compared to placebo.[8] |
| Safinamide | SETTLE | Advanced PD with motor fluctuations | Significant reduction in "off" time and improvement in UPDRS motor scores as an add-on to levodopa.[9] |
A meta-analysis of trials in early Parkinson's disease showed that MAO-B inhibitors provided a small but statistically significant benefit in motor UPDRS scores at one year compared to a control group.[10]
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro potency of MAO-B inhibitors.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Test inhibitor compound
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorometric plate reader
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series of the inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant human MAO-B enzyme and kynuramine substrate to their final working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a specific volume of the assay buffer.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base, such as sodium hydroxide.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of around 380 nm.[11]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Landscape
Signaling Pathways in Neuroprotection
Beyond symptomatic relief, MAO-B inhibitors are investigated for their potential neuroprotective effects. These effects are thought to be mediated through various signaling pathways, including the induction of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[12][13]
Caption: Neuroprotective pathways of MAO-B inhibitors.
Experimental Workflow for Preclinical Comparison
A typical workflow for comparing reversible and irreversible MAO-B inhibitors in a preclinical setting using an animal model of Parkinson's disease is outlined below.
Caption: Preclinical workflow for comparing MAO-B inhibitors.
Side Effects and Clinical Considerations
While both classes of MAO-B inhibitors are generally well-tolerated, there are differences in their side effect profiles and clinical use.
-
Irreversible Inhibitors (Selegiline, Rasagiline):
-
Selegiline is metabolized to amphetamine and methamphetamine, which can lead to side effects like insomnia.[1] Rasagiline does not have amphetamine metabolites.[14]
-
At higher doses, the selectivity for MAO-B can be lost, leading to the inhibition of MAO-A and a potential risk of hypertensive crisis if tyramine-rich foods are consumed (the "cheese effect").[2]
-
They are used as both monotherapy in early Parkinson's and as an adjunct to levodopa in later stages.[15]
-
-
Reversible Inhibitors (Safinamide):
-
Safinamide has a dual mechanism of action, also modulating glutamate release through the inhibition of voltage-sensitive sodium channels.[9]
-
It is generally considered to have a lower risk of the "cheese effect" due to its high selectivity and reversible nature.
-
It is approved as an add-on therapy to levodopa in patients with motor fluctuations.[15] Common side effects include dyskinesia, falls, and nausea.[9]
-
Conclusion
The choice between a reversible and an irreversible MAO-B inhibitor depends on the specific therapeutic goal and patient profile. Irreversible inhibitors have a longer history of use and have demonstrated efficacy as both monotherapy and adjunctive therapy. Their potential for neuroprotection continues to be an area of active research.
Reversible inhibitors, like safinamide, offer a high degree of selectivity and a dual mechanism of action that may be beneficial for patients experiencing motor fluctuations with levodopa therapy. The reduced risk of tyramine-related hypertensive crises is also a significant advantage.
Ultimately, both classes of MAO-B inhibitors represent valuable tools in the management of neurodegenerative diseases. Further research, particularly head-to-head clinical trials, will continue to refine our understanding of their comparative efficacy and place in therapy.
References
- 1. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [rasagiline.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase B inhibitors for early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
A Head-to-Head Comparison of Tisolagiline and Other MAO-B Inhibitors: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of Tisolagiline (KDS-2010), a novel reversible monoamine oxidase-B (MAO-B) inhibitor, with established irreversible inhibitors, Selegiline and Rasagiline. This document synthesizes preclinical and clinical data to objectively evaluate their performance, supported by experimental data and methodologies.
Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of neurodegenerative diseases, particularly Parkinson's disease, by preventing the breakdown of dopamine. The landscape of MAO-B inhibitors is evolving, with newer agents like this compound offering distinct pharmacological profiles compared to their predecessors.
Executive Summary
This compound distinguishes itself as a potent, highly selective, and reversible MAO-B inhibitor. This reversibility may offer a better safety profile compared to the irreversible inhibitors Selegiline and Rasagiline. While Selegiline and Rasagiline have well-documented efficacy in Parkinson's disease, this compound is currently in Phase 2 clinical trials for Alzheimer's disease and obesity, indicating a potential broadening of therapeutic applications for this class of drugs.
Data Presentation: Quantitative Comparison of MAO-B Inhibitors
The following tables summarize the key quantitative data for this compound, Selegiline, and Rasagiline, facilitating a direct comparison of their biochemical and clinical properties.
Table 1: Biochemical Profile of MAO-B Inhibitors
| Feature | This compound (KDS-2010) | Selegiline | Rasagiline |
| Mechanism of Inhibition | Reversible | Irreversible | Irreversible |
| Potency (IC50 for human MAO-B) | ~7.6-8 nM[1] | Similar to Rasagiline | ~14 nM |
| Selectivity for MAO-B over MAO-A | ~12,500-fold[1] | High | High |
| Metabolites of Concern | Not reported | Amphetamine derivatives | None |
Table 2: Clinical Efficacy in Parkinson's Disease (based on available data)
| Feature | This compound (KDS-2010) | Selegiline | Rasagiline |
| Primary Indication | Alzheimer's Disease, Obesity (in clinical trials)[1][2] | Parkinson's Disease | Parkinson's Disease |
| Effect on UPDRS Score | Data not yet available | Significant improvement vs. placebo[3][4] | Significant improvement vs. placebo[3][5] |
| Levodopa Sparing Effect | Data not yet available | Delays need for levodopa therapy[6][7] | Delays need for levodopa therapy[6][7] |
| Head-to-Head Comparison | Not available | Comparable efficacy to Rasagiline in some studies[3][8] | Comparable efficacy to Selegiline in some studies; some meta-analyses suggest superiority[3][6][9] |
Table 3: Adverse Effect Profile
| Feature | This compound (KDS-2010) | Selegiline | Rasagiline |
| Common Adverse Effects | Data from ongoing trials not yet published. Favorable safety and tolerability in Phase 1.[10] | Nausea, dizziness, insomnia, orthostatic hypotension.[11] | Headache, joint pain, indigestion, depression. |
| Drug Interactions | Expected to have interactions typical of MAOIs. | Risk of serotonin syndrome with certain antidepressants; tyramine reaction at high doses. | Risk of serotonin syndrome with certain antidepressants; tyramine reaction at high doses. |
| Metabolite-Related Side Effects | None known. | Potential for amphetamine-related side effects (e.g., insomnia). | No amphetamine metabolites.[5] |
Experimental Protocols
MAO-B Inhibition Assay (General Protocol)
A common method to determine the IC50 value of a potential MAO-B inhibitor involves a fluorometric or radiometric assay.
-
Enzyme Source: Recombinant human MAO-B is typically used.
-
Substrate: A specific substrate for MAO-B, such as benzylamine or a proprietary fluorogenic substrate, is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period at 37°C.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product formation is measured over time. For fluorometric assays, the production of a fluorescent product (e.g., hydrogen peroxide coupled to a fluorescent probe) is monitored using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Protocol for Parkinson's Disease (General Outline)
The efficacy and safety of MAO-B inhibitors in Parkinson's disease are typically evaluated in randomized, double-blind, placebo-controlled clinical trials.
-
Patient Population: Patients with early-stage Parkinson's disease who are not yet receiving levodopa therapy (for monotherapy trials) or patients with more advanced disease experiencing motor fluctuations on levodopa (for adjunct therapy trials).
-
Study Design:
-
Randomization: Patients are randomly assigned to receive the investigational drug (e.g., Selegiline or Rasagiline) or a placebo.
-
Blinding: Both the patients and the investigators are unaware of the treatment assignment.
-
Dosage: A fixed dose or a range of doses of the drug is administered daily.
-
-
Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the total score of the Unified Parkinson's Disease Rating Scale (UPDRS) after a specified treatment period (e.g., 26 or 52 weeks). The UPDRS is a comprehensive scale that assesses motor function, activities of daily living, and mentation.
-
Secondary Efficacy Endpoints: These may include:
-
Time to need for levodopa therapy.
-
Changes in specific subscales of the UPDRS.
-
Patient-reported outcomes on quality of life.
-
For adjunct therapy trials, a reduction in "off" time (periods of poor motor control).
-
-
Safety and Tolerability Assessment: Adverse events are systematically recorded and compared between the treatment and placebo groups throughout the trial. This includes monitoring vital signs, laboratory tests, and electrocardiograms.
Mandatory Visualizations
Caption: Dopamine metabolism and the mechanism of action of MAO-B inhibitors.
Caption: Experimental workflow for determining the IC50 of MAO-B inhibitors.
Caption: Logical flow of a randomized controlled trial for MAO-B inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indirect meta-analysis of randomised placebo-controlled clinical trials on rasagiline and selegiline in the symptomatic treatment of Parkinson's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Scilex Bio, a Controlling Interest of Joint Venture by [globenewswire.com]
- 11. Zelapar vs. Azilect for Parkinson's Disease: Important Differences and Potential Risks. [goodrx.com]
Tisolagiline: A Reversible MAO-B Inhibitor Demonstrating Neuroprotective Efficacy Across Neurodegenerative Disease Models
A comprehensive analysis of preclinical data highlights the therapeutic potential of Tisolagiline (KDS2010), a potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitor, in models of Alzheimer's and Parkinson's disease. Comparative studies reveal distinct advantages over older, irreversible MAO-B inhibitors, positioning this compound as a promising candidate for neuroprotective therapies.
Developed by NeuroBiogen and Scilex Bio, this compound is currently in Phase 2 clinical trials for Alzheimer's disease and obesity[1][2]. Its primary mechanism of action involves the reversible inhibition of MAO-B, an enzyme crucial for dopamine metabolism in the brain. By inhibiting MAO-B, this compound effectively increases dopamine levels, offering symptomatic relief in conditions like Parkinson's disease[3][4].
Beyond its impact on dopamine, this compound exhibits a novel mechanism by modulating the production of gamma-aminobutyric acid (GABA) in reactive astrocytes. In neurodegenerative states, these glial cells aberrantly produce excessive GABA, contributing to neuronal inhibition and cognitive decline. This compound has been shown to block this pathological GABA production, thereby reducing neuroinflammation and restoring neuronal function[3][5][6]. This dual action—enhancing dopaminergic neurotransmission and mitigating astrocytic-driven neuroinflammation—underpins its neuroprotective effects.
Comparative Efficacy of this compound in Preclinical Models
Preclinical studies have rigorously evaluated this compound's neuroprotective effects, often in direct comparison with established, irreversible MAO-B inhibitors like selegiline and rasagiline. These studies provide compelling evidence of this compound's potential.
Alzheimer's Disease Models
In the APP/PS1 mouse model of Alzheimer's disease, this compound demonstrated significant improvements in learning and memory. A key finding was that while the irreversible inhibitor selegiline initially showed benefits, long-term treatment led to a compensatory increase in the GABA-synthesizing enzyme diamine oxidase (DAO), negating the therapeutic effect. In contrast, this compound's reversible action did not trigger this compensatory mechanism, resulting in sustained reductions in astrocytic GABA levels and lasting cognitive improvements[2][4].
Parkinson's Disease Models
This compound has shown remarkable efficacy in multiple rodent models of Parkinson's disease, including those induced by MPTP, 6-hydroxydopamine (6-OHDA), and A53T mutant α-synuclein overexpression[1][4][7]. In the MPTP model, this compound treatment not only alleviated motor dysfunction but also protected against the loss of dopaminergic neurons in the substantia nigra and reduced neuroinflammation, as indicated by decreased astrogliosis and microgliosis[7][8]. Notably, its therapeutic effect was superior to that of selegiline in long-term treatment paradigms[8].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies, comparing the efficacy of this compound with other MAO-B inhibitors.
| Parameter | This compound (KDS2010) | Selegiline | Reference |
| MAO-B Inhibition (IC50) | 7.6 nM | Not specified in direct comparison | [2][6] |
| Selectivity (MAO-B vs MAO-A) | ~12,500-fold | Not specified in direct comparison | [2][9] |
| Reversibility (% enzyme activity recovery) | > 80% | Minimal | [6] |
Table 1: In Vitro Characterization of this compound
| Model | Parameter | This compound Effect | Selegiline Effect | Reference |
| APP/PS1 Mice (Alzheimer's) | Memory (Passive Avoidance Test) | Significant improvement (short & long-term) | Improvement only in short-term | [2][10] |
| APP/PS1 Mice (Alzheimer's) | Astrocytic GABA Levels | Sustained reduction | Initial reduction, then rebound | [2][11] |
| MPTP Mice (Parkinson's) | Motor Function (Rotarod) | Significant improvement | Non-significant trend for improvement | [12] |
| MPTP Mice (Parkinson's) | Dopaminergic Neuron Survival (TH+ cells) | Significant protection | Not specified in direct comparison | [7][8][13] |
| MPTP Mice (Parkinson's) | Neuroinflammation (GFAP & Iba1) | Significant reduction | Not specified in direct comparison | [7][12] |
Table 2: In Vivo Efficacy of this compound in Neurodegenerative Disease Models
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through its influence on key signaling pathways involved in neuroinflammation and neuronal survival.
Caption: this compound's dual mechanism of action.
Caption: Workflow for in vivo studies of this compound.
Experimental Protocols
In Vivo MPTP-Induced Parkinson's Disease Model
-
Animals: Male C57BL/6 mice are used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (e.g., 20 mg/kg, i.p.) once daily for four consecutive days.
-
Drug Administration: this compound (e.g., 10 mg/kg), selegiline (e.g., 10 mg/kg), or vehicle is administered orally once daily. Treatment can be initiated either as a pre-treatment (before MPTP) or post-treatment (after MPTP) regimen.
-
Behavioral Testing (Rotarod Test): Motor coordination and balance are assessed using an accelerating rotarod. Mice are trained for several days before MPTP injection. On testing days, the latency to fall from the rotating rod is recorded.
-
Immunohistochemistry: After the treatment period, mice are euthanized, and brains are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to identify dopaminergic neurons, glial fibrillary acidic protein (GFAP) for reactive astrocytes, and ionized calcium-binding adapter molecule 1 (Iba1) for microglia.
-
Quantification: The number of TH-positive neurons in the substantia nigra pars compacta and the optical density of TH-positive fibers in the striatum are quantified using imaging software. The intensity of GFAP and Iba1 staining is also measured to assess the degree of neuroinflammation.
In Vivo APP/PS1 Model of Alzheimer's Disease
-
Animals: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1) (APP/PS1) are used.
-
Drug Administration: this compound (e.g., 10 mg/kg), selegiline (e.g., 10 mg/kg), or vehicle is administered orally once daily for either a short-term (e.g., 3 days) or long-term (e.g., 4 weeks) duration.
-
Behavioral Testing (Passive Avoidance Test): This test assesses learning and memory. On the training day, mice are placed in a light compartment and receive a mild foot shock upon entering a dark compartment. On the testing day, the latency to enter the dark compartment is measured.
-
Immunohistochemistry: Brain sections are stained for GFAP and GABA to visualize reactive astrocytes and quantify astrocytic GABA levels.
-
Electrophysiology (Whole-cell patch-clamp recordings): Tonic GABA currents are recorded from dentate gyrus granule cells in acute hippocampal slices to directly measure the level of ambient GABA-mediated inhibition.
Conclusion
This compound represents a next-generation MAO-B inhibitor with a distinct and advantageous pharmacological profile. Its reversible mode of action appears to circumvent the compensatory mechanisms that limit the long-term efficacy of irreversible inhibitors. The robust neuroprotective and anti-inflammatory effects demonstrated in various preclinical models of Alzheimer's and Parkinson's diseases underscore its significant therapeutic potential. The ongoing clinical trials will be crucial in validating these promising preclinical findings in human patients.
References
- 1. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace at KIST: KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson's Disease [pubs.kist.re.kr]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. scilexholding.com [scilexholding.com]
- 7. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
A Preclinical Comparative Analysis of Tisolagiline, a Novel Reversible MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Tisolagiline (KDS2010) with the established monoamine oxidase B (MAO-B) inhibitors, Selegiline and Rasagiline. The data presented is collated from various preclinical studies to offer an objective overview of their respective potencies, selectivities, pharmacokinetic profiles, and efficacies in established animal models of neurodegenerative diseases.
Mechanism of Action: MAO-B Inhibition
Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain.[1] Its inhibition leads to increased synaptic dopamine levels, which is a cornerstone of therapy for Parkinson's disease.[1] While MAO-A is also involved in dopamine metabolism, selective MAO-B inhibition avoids the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A, which metabolizes dietary tyramines.[2] this compound, Selegiline, and Rasagiline all target MAO-B, but differ in their reversibility and selectivity.
References
Tisolagiline: A Novel MAO-B Inhibitor for Obesity—A Comparative Analysis Against Current Treatments
For Immediate Release
A new frontier in the pharmacological management of obesity may be emerging with Tisolagiline (KDS2010), a selective and reversible monoamine oxidase B (MAO-B) inhibitor currently in Phase 2 clinical trials. This guide offers a comparative analysis of this compound's preclinical efficacy and mechanism of action against established obesity treatments, providing essential data for researchers, scientists, and drug development professionals.
This compound: A Novel Central Nervous System Approach to Weight Management
This compound represents a departure from current obesity pharmacotherapies. Its proposed mechanism of action, elucidated in preclinical studies, centers on the central nervous system's regulation of energy expenditure, rather than appetite suppression. In diet-induced obese mice, this compound was shown to inhibit MAO-B in reactive astrocytes within the lateral hypothalamic area (LHA) of the brain. This inhibition reduces the production of the neurotransmitter GABA, which in turn disinhibits GABRA5-positive neurons. The activation of these neurons is believed to stimulate metabolism and increase energy expenditure, leading to weight and fat loss without altering food intake.[1][2]
A pivotal preclinical study published in Nature Metabolism by Moonsun Sa and colleagues in 2023 demonstrated that the administration of this compound to diet-induced obese mice significantly reduced body weight and fat accumulation compared to untreated obese mice.[1] While specific quantitative data from this study is not publicly available, the findings suggest a promising and distinct therapeutic avenue.
Current Leading Obesity Treatments: A Benchmark for Efficacy
The current landscape of obesity treatment is dominated by a range of pharmacological agents with diverse mechanisms of action and established efficacy in clinical trials. These include GLP-1 receptor agonists, dual GIP and GLP-1 receptor agonists, and oral medications targeting appetite and nutrient absorption.
Quantitative Comparison of Preclinical and Clinical Efficacy
The following tables summarize the available efficacy data for this compound (preclinical) and leading approved obesity treatments (clinical). It is crucial to note that direct comparison between preclinical animal data and human clinical trial results is not appropriate for determining relative efficacy.
Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese Mice
| Treatment | Dosage | Duration | Key Findings | Data Source |
| This compound (KDS2010) | Not specified | Not specified | Significant reduction in body weight and fat mass compared to high-fat diet control group, with no significant change in food intake. | Sa et al., Nature Metabolism, 2023[1] |
Table 2: Clinical Efficacy of Current FDA-Approved Obesity Treatments
| Drug Class | Drug Name(s) | Average Weight Loss (% of initial body weight) | Clinical Trial Highlights |
| Dual GIP and GLP-1 Receptor Agonist | Tirzepatide | Up to 22.5% | SURMOUNT-1 trial (72 weeks)[3] |
| GLP-1 Receptor Agonists | Semaglutide | ~15% | STEP 1 trial (68 weeks) |
| Liraglutide | 5-10% | SCALE program (56 weeks)[1][4][5][6] | |
| Oral Medications | Phentermine-Topiramate | ~10% | CONQUER and EQUIP trials (56 weeks)[7][8] |
| Bupropion-Naltrexone | ~5-9% | COR-I, COR-II, COR-BMOD, and COR-Diabetes trials (56 weeks) | |
| Orlistat | ~3-6% | XENDOS trial (4 years) |
Mechanisms of Action: A Comparative Overview
The signaling pathways and mechanisms of action for this compound and current obesity treatments are fundamentally different, offering potential for combination therapies or tailored treatments for specific patient populations in the future.
This compound Signaling Pathway
References
- 1. eptrading.co.jp [eptrading.co.jp]
- 2. Diet-induced obesity murine model [protocols.io]
- 3. Moonsun Sa - Google Scholar [scholar.google.com]
- 4. sciencealert.com [sciencealert.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tisolagiline's safety profile against other MAO-B inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety profile of Tisolagiline (KDS-2010), a novel reversible monoamine oxidase B (MAO-B) inhibitor, against established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. As this compound is currently in Phase 2 clinical trials, publicly available safety data is limited. This comparison, therefore, synthesizes preliminary findings for this compound with comprehensive clinical trial data for the approved MAO-B inhibitors.
Executive Summary
Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, and their therapeutic window is expanding to other neurodegenerative and metabolic disorders. While effective, their safety profiles, particularly concerning adverse events, are a critical consideration for clinicians and researchers. This compound, a next-generation reversible MAO-B inhibitor, has demonstrated a favorable safety and tolerability profile in early clinical trials.[1][2][3] This guide aims to contextualize these preliminary findings by benchmarking them against the well-documented safety data of irreversible inhibitors like Selegiline and Rasagiline, and the reversible inhibitor Safinamide.
Comparative Safety Data
The following table summarizes the incidence of common adverse events associated with Selegiline, Rasagiline, and Safinamide based on data from clinical trials and meta-analyses. Due to the early stage of this compound's clinical development, quantitative data is not yet available; however, qualitative descriptions from Phase 1 trials are included.
| Adverse Event Category | This compound (KDS-2010) | Selegiline | Rasagiline | Safinamide |
| Overall Adverse Events | Favorable safety and tolerability profile observed in Phase 1 trials.[1][2][3] | Higher incidence compared to placebo (62.1% vs. 54.7%).[4][5][6][7] | Incidence of common adverse effects did not significantly differ from placebo in monotherapy trials.[8][9] | 40.2% of patients experienced treatment-emergent adverse events in one study.[10] In another, 67.9% in the safinamide group and 69.1% in the placebo group reported TEAEs.[11] |
| Neuropsychiatric | No specific data available. | Higher incidence of neuropsychiatric disorders compared to placebo (31.6% vs. 26.7%).[4][6][7] | Hallucinations have been reported.[12] | Visual hallucinations reported in a small percentage of patients.[11] |
| Cardiovascular | No specific data available. | Reports of cardiovascular adverse drug reactions. | Myocardial ischemia reported in a small percentage of patients taking a placebo, and no patients taking safinamide in one study.[11] | |
| Gastrointestinal | No specific data available. | Incidence not significantly different from placebo (17.8% vs. 15.4%).[4][6][7] | Nausea reported.[12] | Dizziness and nausea were among the most common TEAEs (2.5% each in one study).[10] |
| Musculoskeletal | No specific data available. | |||
| Dyskinesia (as add-on) | Not yet studied in relevant patient populations. | Can potentiate levodopa-induced dyskinesia. | Dyskinesia is a common adverse drug reaction (4.06% in one post-marketing study).[12] | More common in the safinamide group than in the placebo group (14.6% vs 5.5% in one study).[11] Another study reported a 5.5% incidence.[10] |
| Hypotension | No specific data available. | Orthostatic hypotension has been reported. | Orthostatic hypotension is a common adverse drug reaction (2.29% in one post-marketing study).[12] |
Mechanism of Action and Signaling Pathway
MAO-B inhibitors exert their therapeutic effects by preventing the breakdown of dopamine in the brain, thereby increasing its availability. This is particularly beneficial in conditions like Parkinson's disease, which is characterized by dopamine deficiency. The key difference between this compound and older MAO-B inhibitors like Selegiline and Rasagiline lies in the nature of their enzyme inhibition.
As depicted, both reversible and irreversible MAO-B inhibitors block the action of the MAO-B enzyme. However, reversible inhibitors like this compound temporarily bind to the enzyme, while irreversible inhibitors form a permanent covalent bond. This difference may have implications for the long-term safety profile and the potential for drug-drug interactions.
Experimental Protocols for Safety Assessment
The safety of MAO-B inhibitors in clinical trials is rigorously assessed according to guidelines established by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The following outlines a typical experimental workflow for safety and tolerability assessment in clinical trials for drugs targeting neurodegenerative diseases.
Key Methodologies:
-
Adverse Event (AE) Monitoring and Reporting: Spontaneous reports of AEs are collected at each study visit. AEs are coded using a standardized medical dictionary (e.g., MedDRA) and assessed for severity, seriousness, and causality related to the investigational drug.
-
Vital Signs and Physical Examinations: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature, along with comprehensive physical examinations, are conducted to detect any physiological changes.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and at specified intervals to monitor for any cardiac effects, such as changes in QT interval.
-
Clinical Laboratory Tests: Blood and urine samples are collected regularly to assess hematology, clinical chemistry (including liver and renal function), and urinalysis to detect any drug-induced organ toxicity.
-
Concomitant Medication and Medical History Review: A thorough review of all medications taken by the participant and their medical history is conducted to identify potential drug interactions and pre-existing conditions that might increase the risk of AEs.
Conclusion
The available preliminary data for this compound suggests a promising safety profile, a characteristic that will be further elucidated as ongoing Phase 2 trials progress. In comparison to established MAO-B inhibitors, which have well-documented adverse event profiles, this compound's reversible mechanism of action may offer a differentiated safety and tolerability profile. A definitive comparative assessment will require the completion of large-scale, long-term clinical trials. Researchers and drug development professionals should continue to monitor the clinical development of this compound as more comprehensive safety data becomes available.
References
- 1. Scilex Bio, a Controlling Interest of Joint Venture by Scilex Holding Company, Reports KDS2010 a Novel Oral Tablet Phase 2 Trial for Alzheimer’s Disease (AD) Currently Enrolling with U.S. Patient Cohort to be Added in 2025 - BioSpace [biospace.com]
- 2. Scilex Bio's Novel Alzheimer's Drug Shows Promise in Phase 2 Trial, Targets $15B Market | SCLX Stock News [stocktitan.net]
- 3. Scilex Bio's Novel Obesity Drug Shows Promise in Phase 2 Trial, Targets $150B Market | SCLX Stock News [stocktitan.net]
- 4. Frontiers | Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis [frontiersin.org]
- 5. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. — Health Economics Research Centre (HERC) [herc.ox.ac.uk]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline meta-analysis: a spotlight on clinical safety and adverse events when treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of safinamide in Parkinson’s disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Tisolagiline: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Tisolagiline (also known as KDS2010), a selective and reversible monoamine oxidase B (MAO-B) inhibitor under investigation for neurodegenerative diseases.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). As with many research compounds, the full toxicological profile of this compound may not be fully elucidated.
Recommended PPE:
-
Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as chemical waste.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect clothing.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a biologically active chemical compound. Therefore, it should not be disposed of in regular trash or flushed down the drain.
-
Waste Identification and Segregation:
-
Treat all unused this compound, contaminated materials (e.g., pipette tips, vials, gloves), and solutions containing this compound as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.
-
-
Containerization:
-
Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the name "this compound Waste," the primary hazard (e.g., "Chemical Waste for Incineration"), and the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal vendor with all available information on this compound, including its chemical name and any known hazards.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as determined by your laboratory's standard operating procedures for chemical decontamination.
-
Quantitative Data Summary
While specific environmental fate and ecotoxicity data for this compound are not widely published, the following table summarizes key chemical properties that are relevant for its handling and disposal.
| Property | Value | Reference |
| Chemical Name | (S)-2-(((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)amino)propanamide | |
| Molecular Formula | C17H17F3N2O | |
| MAO-B IC50 | 8.0 nM | |
| Solubility | Soluble in DMSO |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
